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  • Product: N-[2-(2-methoxyphenoxy)ethyl]acetamide
  • CAS: 293738-17-7

Core Science & Biosynthesis

Foundational

N-[2-(2-methoxyphenoxy)ethyl]acetamide: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide. Primarily known as a process impurity in the manufac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide. Primarily known as a process impurity in the manufacturing of the beta-blocker Carvedilol, a thorough understanding of this compound is essential for researchers, scientists, and drug development professionals in the pharmaceutical industry. This document details its molecular characteristics, spectral data, and provides a comprehensive synthesis pathway from commercially available starting materials. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Pharmaceutical Relevance

N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS No. 293738-17-7) is a notable compound within the field of pharmaceutical chemistry, primarily due to its classification as an impurity of Carvedilol[1]. Carvedilol is a widely prescribed medication for the treatment of high blood pressure and heart failure[1]. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the formation, isolation, and characterization of N-[2-(2-methoxyphenoxy)ethyl]acetamide is of paramount importance for quality control and process optimization in Carvedilol synthesis. This guide aims to serve as a central resource for scientists and researchers involved in these efforts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-[2-(2-methoxyphenoxy)ethyl]acetamide is crucial for its handling, analysis, and purification. The compound is a solid at room temperature[2]. A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 293738-17-7Chemicea[1], PubChem[3]
Molecular Formula C₁₁H₁₅NO₃PubChem[3], Sigma-Aldrich[2]
Molecular Weight 209.24 g/mol PubChem[3], Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
XLogP3 1.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 5PubChem[3]

Synthesis and Mechanism

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide is a two-step process commencing from guaiacol. The first step involves the synthesis of the intermediate, 2-(2-methoxyphenoxy)ethylamine, followed by its N-acetylation.

Synthesis of 2-(2-methoxyphenoxy)ethylamine (Intermediate)

Several synthetic routes to 2-(2-methoxyphenoxy)ethylamine have been reported, often with the goal of improving yield and avoiding hazardous reagents. A common and effective method involves the reaction of guaiacol with a suitable two-carbon synthon. One such approach utilizes a "one-pot" method where guaiacol, urea, and ethanolamine are reacted to form the desired amine, avoiding the direct use of expensive and hazardous materials like 2-oxazolidone or reagents like sodium hydride and lithium aluminum hydride[4][5].

Experimental Protocol: Synthesis of 2-(2-methoxyphenoxy)ethylamine

This protocol is a representative synthesis based on established chemical principles. Researchers should consult original literature and perform appropriate risk assessments before implementation.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol (1.0 eq), urea (1.6 eq), ethanolamine (1.6 eq), and potassium hydroxide (0.1 eq)[4].

  • Heating and Intermediate Formation: Heat the mixture under reflux. The urea and ethanolamine will first react to form 2-oxazolidone in situ.

  • Alkylation: The guaiacol, under basic conditions, will then react with the in-situ generated 2-oxazolidone to form 2-(2-methoxyphenoxy)ethylamine.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add ethylenediamine to the reaction mixture and stir. The product is then isolated through a series of aqueous washes, extractions with an organic solvent (e.g., toluene), and subsequent concentration under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethylamine[4][5]. Further purification can be achieved by vacuum distillation.

N-Acetylation of 2-(2-methoxyphenoxy)ethylamine

The final step to obtain N-[2-(2-methoxyphenoxy)ethyl]acetamide is the N-acetylation of the primary amine intermediate. This is a robust and high-yielding reaction, typically carried out using acetic anhydride. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride, followed by the elimination of a molecule of acetic acid.

Experimental Protocol: N-Acetylation of 2-(2-methoxyphenoxy)ethylamine

This is a general and efficient protocol for the N-acetylation of primary amines and is expected to be effective for 2-(2-methoxyphenoxy)ethylamine.

  • Dissolution: Dissolve 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions[6].

  • Acylation: Cool the solution in an ice-water bath and add acetic anhydride (1.5 eq) dropwise with stirring[7].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. If a solvent was used, perform an aqueous work-up by washing with a dilute acid (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[2-(2-methoxyphenoxy)ethyl]acetamide. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Guaiacol Guaiacol Step1 One-Pot Reaction Guaiacol->Step1 Urea Urea Urea->Step1 Ethanolamine Ethanolamine Ethanolamine->Step1 KOH KOH (catalyst) KOH->Step1 Intermediate 2-(2-methoxyphenoxy)ethylamine Step1->Intermediate Step2 N-Acetylation Intermediate->Step2 AceticAnhydride Acetic Anhydride AceticAnhydride->Step2 FinalProduct N-[2-(2-methoxyphenoxy)ethyl]acetamide Step2->FinalProduct

Caption: Synthesis workflow for N-[2-(2-methoxyphenoxy)ethyl]acetamide.

Spectral Data and Structural Elucidation

The structural confirmation of N-[2-(2-methoxyphenoxy)ethyl]acetamide is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the two ethylenic methylene groups, a singlet for the methoxy group, and multiplets in the aromatic region corresponding to the protons on the phenoxy ring. A broad singlet corresponding to the amide N-H proton would also be expected.

  • ¹³C NMR: PubChem provides access to a ¹³C NMR spectrum[3]. Key signals would include the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the two methylene carbons of the ethyl chain, the methoxy carbon, and the aromatic carbons of the phenoxy ring.

Mass Spectrometry (MS)

GC-MS data for N-[2-(2-methoxyphenoxy)ethyl]acetamide is available through PubChem, with data provided by the NIST Mass Spectrometry Data Center[3]. The molecular ion peak (M+) would be expected at m/z 209.24, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.

Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available on PubChem[3]. Key characteristic absorption bands would include:

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption around 1650 cm⁻¹.

  • N-H bend (amide II band): An absorption around 1550 cm⁻¹.

  • C-O-C stretch (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

Chemical Structure Diagram

ChemicalStructure N_2_2_methoxyphenoxy_ethyl_acetamide

Caption: 2D structure of N-[2-(2-methoxyphenoxy)ethyl]acetamide.

Conclusion

N-[2-(2-methoxyphenoxy)ethyl]acetamide is a compound of significant interest in the pharmaceutical industry due to its role as a process impurity in the synthesis of Carvedilol. This guide has provided a detailed overview of its physical and chemical properties, a robust synthesis pathway with detailed experimental protocols, and an outline of the key spectral data used for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage this compound in their work, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: not available)
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • N-[2-(2-methoxyphenoxy)ethyl]acetamide | C11H15NO3 | CID 4207624 - PubChem. (URL: [Link])

  • Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. (URL: [Link])

  • N-Terminus Acetylation Protocol - CDN. (URL: not available)
  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide - Scribd. (URL: [Link])

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications. (URL: [Link])

  • 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. (URL: not available)
  • N-(2-(2-Methoxyphenoxy)ethyl)acetamide — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (URL: [Link])

  • N-(2-azidoethyl)-2-(2-methoxyphenoxy)acetamide | C11H14N4O3 | CID 95936670 - PubChem. (URL: [Link])

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (URL: [Link])

Sources

Exploratory

N-[2-(2-methoxyphenoxy)ethyl]acetamide (CID 4207624): Mechanistic Origins and Analytical Control in Carvedilol API Manufacturing

Executive Summary In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the identification, mechanistic understanding, and analytical control of process impurities are foundational to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the identification, mechanistic understanding, and analytical control of process impurities are foundational to Quality by Design (QbD). N-[2-(2-methoxyphenoxy)ethyl]acetamide , identified by[1] and CAS Registry Number 293738-17-7[2], is a critical process-related impurity encountered during the synthesis of Carvedilol[3]. Commonly designated in pharmacopeial monographs as Carvedilol Impurity 3 or Carvedilol USP Related Compound D [4], this acetamide derivative requires rigorous monitoring under ICH Q3A(R2) guidelines to ensure the therapeutic efficacy and safety of the final β-blocker formulation.

This technical guide dissects the physicochemical properties, synthetic genesis, and self-validating analytical methodologies required to control this specific impurity.

Chemical Ontology & Physicochemical Profiling

Understanding the physicochemical behavior of N-[2-(2-methoxyphenoxy)ethyl]acetamide is paramount for designing effective extraction and chromatographic separation methods. Unlike the Carvedilol API, which contains a basic secondary amine, this impurity is an amide. The acetylation of the nitrogen atom neutralizes its basicity, significantly altering its polarity, ionization potential, and retention dynamics on reversed-phase stationary phases.

Quantitative Data Summary
PropertyValueSource / Grounding
PubChem CID 4207624PubChem[1]
CAS Registry Number 293738-17-7Chemicea[2]
Molecular Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
XLogP3-AA (Lipophilicity) 1.2PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 47.6 ŲPubChem[1]
Industry Synonyms Carvedilol Impurity 3, Carvedilol USP Related Compound DSeine Pharma[4]

Mechanistic Pathway of Impurity Genesis

To control an impurity, one must first understand its thermodynamic and kinetic origins. The primary industrial synthesis of Carvedilol involves the nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole by the primary amine precursor, 2-(2-methoxyphenoxy)ethylamine[5]. This reaction is typically conducted in an alcoholic solvent (e.g., isopropanol) under basic conditions (e.g., potassium carbonate) at elevated temperatures[5].

The genesis of CID 4207624 occurs via an N-acetylation side reaction during downstream processing. Following the primary reaction, crude Carvedilol is frequently subjected to crystallization using ethyl acetate to achieve pharmaceutical-grade purity[5]. If the crystallization matrix contains residual unreacted 2-(2-methoxyphenoxy)ethylamine, the elevated temperatures and basic microenvironments catalyze the aminolysis of the ethyl acetate solvent. The primary amine attacks the carbonyl carbon of ethyl acetate, displacing ethanol and yielding the highly stable amide, N-[2-(2-methoxyphenoxy)ethyl]acetamide.

G SM1 4-(oxiran-2-ylmethoxy) -9H-carbazole Reaction Nucleophilic Ring Opening (Isopropanol, Base, Heat) SM1->Reaction SM2 2-(2-methoxyphenoxy) ethylamine SM2->Reaction Solvent Ethyl Acetate (Crystallization Solvent) SM2->Solvent Residual Amine API Carvedilol (API) Reaction->API Main Pathway Impurity N-[2-(2-methoxyphenoxy)ethyl]acetamide (CID 4207624 / Impurity 3) Solvent->Impurity N-Acetylation (Aminolysis)

Caption: Mechanistic pathway of Carvedilol synthesis and CID 4207624 impurity formation via aminolysis.

Analytical Resolution Strategy: LC-MS/MS Protocol

Because N-[2-(2-methoxyphenoxy)ethyl]acetamide lacks the ionizable secondary amine present in Carvedilol, it exhibits distinct chromatographic behavior. The following protocol details a self-validating LC-MS/MS methodology designed to quantify this impurity at trace levels (≤ 0.05% threshold).

Phase 1: Matrix Solubilization (Sample Preparation)
  • Action: Dissolve 50.0 mg of Carvedilol API in 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • Causality: Carvedilol is a bulky, highly lipophilic molecule, while the acetamide impurity is moderately polar (XLogP3 = 1.2)[1]. A 50:50 aqueous-organic ratio prevents the precipitation of the API matrix while ensuring complete solvation of the target impurity, preventing recovery losses during sample filtration.

  • Self-Validation Checkpoint: Visually inspect the solution. If any micro-particulates remain, it indicates incomplete API dissolution, which will cause severe pressure spikes on the UHPLC column. Sonication for 5 minutes at 25°C must yield a completely pellucid solution before proceeding.

Phase 2: Chromatographic Resolution (UHPLC)
  • Action: Inject 5 µL onto a sub-2-micron C18 Column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 12 minutes.

  • Causality: By buffering the aqueous phase to pH 6.0, the Carvedilol API remains partially ionized (pKa ~7.8), ensuring it elutes with predictable retention without severe peak tailing. The impurity, being a neutral amide, partitions strictly based on its lipophilicity, eluting significantly earlier than the bulky API.

  • Self-Validation Checkpoint: Evaluate the resolution ( Rs​ ) between the N-[2-(2-methoxyphenoxy)ethyl]acetamide peak and the API peak in a spiked system suitability standard. If Rs​<2.0 , the gradient slope is too steep; decrease the rate of organic modifier introduction to 5% per minute to restore baseline separation.

Phase 3: Mass Spectrometric Detection (ESI-MS/MS)
  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the impurity: precursor m/z 210.1 [M+H]+ to product m/z 149.1 (loss of the acetamide moiety).

  • Causality: The vast excess of Carvedilol API (1 mg/mL) will cause severe ion suppression if co-eluting compounds are measured via standard UV detection. MS/MS provides absolute specificity. The cleavage of the ether/amine linkage to yield the methoxyphenoxy fragment ( m/z 149) is the most thermodynamically favored fragmentation pathway for CID 4207624.

  • Self-Validation Checkpoint: Monitor the baseline noise in the MRM channel. If the signal-to-noise (S/N) ratio for the 0.05% specification limit standard falls below 10:1, the source is contaminated by the API matrix. To correct this, utilize a divert valve to send the LC flow to waste during the API elution window (typically 8-10 minutes) to protect the MS source.

References

  • PubChem. "N-[2-(2-methoxyphenoxy)ethyl]acetamide | C11H15NO3 | CID 4207624". National Center for Biotechnology Information. URL:[Link]

  • Seine Pharma. "CAS 293738-17-7 Carvedilol Impurity 3". URL:[Link]

  • Google Patents. "EA007393B1 - Process for preparation of carvedilol".
  • Google Patents. "WO2008038301A1 - A process for the preparation of carvedilol".

Sources

Foundational

N-[2-(2-methoxyphenoxy)ethyl]acetamide as a Carvedilol Impurity Standard: Mechanistic Origins, Analytical Profiling, and Quality Control

Introduction to Carvedilol Impurity Profiling Carvedilol is a highly efficacious, nonselective beta-blocker and alpha-1 blocker widely prescribed for the management of congestive heart failure and hypertension. As with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Carvedilol Impurity Profiling

Carvedilol is a highly efficacious, nonselective beta-blocker and alpha-1 blocker widely prescribed for the management of congestive heart failure and hypertension. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Carvedilol are inextricably linked to its purity profile. During the synthesis and subsequent purification of the API, various process-related impurities and degradation products can emerge.

One of the most critical process impurities requiring stringent monitoring is N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7)[1]. As a Senior Application Scientist, I approach impurity profiling not merely as a checklist of regulatory requirements, but as a chemical forensic investigation. Understanding why an impurity forms is the first step in preventing it, and accurately quantifying it is the final step in ensuring patient safety.

Mechanistic Origins: The Causality of Impurity Formation

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The synthesis of Carvedilol typically involves the ring-opening reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole (an epoxide precursor) with 2-(2-methoxyphenoxy)ethylamine (a primary amine precursor) in an alcoholic solvent under elevated temperatures[2].

Following the primary reaction, the crude Carvedilol mixture is frequently subjected to crystallization to achieve pharmaceutical-grade purity. Ethyl acetate is a highly favored solvent for this crystallization step due to its favorable solubility profile for the API[2].

The Causality: The primary amine precursor, 2-(2-methoxyphenoxy)ethylamine, is highly nucleophilic. If unreacted traces of this precursor are carried over into the crystallization phase, a classic side reaction occurs. Under the thermal stress of the dissolution process, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ethyl acetate solvent. This aminolysis reaction cleaves the ester bond, releasing ethanol and yielding the acetylated byproduct: N-[2-(2-methoxyphenoxy)ethyl]acetamide .

By identifying this mechanistic pathway, process chemists can implement targeted interventions—such as optimizing pre-crystallization aqueous washes to remove unreacted amines—thereby suppressing the formation of this specific impurity.

ReactionPathway A 4-(oxiran-2-ylmethoxy) -9H-carbazole (Epoxide Precursor) C Carvedilol (Target API) A->C + Amine Precursor (Isopropanol, Heat) B 2-(2-methoxyphenoxy) ethylamine (Amine Precursor) E N-[2-(2-methoxyphenoxy) ethyl]acetamide (Process Impurity) B->E + Ethyl Acetate (Aminolysis Side Reaction) D Ethyl Acetate (Crystallization Solvent) D->E Acyl Donor

Fig 1. Mechanistic pathway of Carvedilol synthesis and acetamide impurity formation via aminolysis.

Physicochemical Profiling of the Reference Standard

When utilizing N-[2-(2-methoxyphenoxy)ethyl]acetamide as a reference standard for analytical method development, its physicochemical properties must be strictly defined to ensure accurate mass balance and standard curve generation[3].

PropertySpecification / Data
Chemical Name N-[2-(2-methoxyphenoxy)ethyl]acetamide
CAS Registry Number 293738-17-7
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Role in QC Process Impurity Standard / Method Validation
Origin Aminolysis of precursor during ethyl acetate crystallization

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To quantify this impurity at the parts-per-million (ppm) levels mandated by ICH Q3A(R2) guidelines, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal logic gate (System Suitability Testing) that prevents the progression of data analysis if chromatographic integrity is compromised.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of the N-[2-(2-methoxyphenoxy)ethyl]acetamide reference standard at 1.0 mg/mL in LC-MS grade Methanol.

  • Prepare the Carvedilol API sample at 10 mg/mL in a diluent of Water:Acetonitrile (50:50, v/v).

  • Spike the API sample with the reference standard to create validation levels at 0.05%, 0.10%, and 0.15% (w/w) relative to the API concentration.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The acetamide impurity, being less polar than the amine precursor but more polar than the bulky Carvedilol molecule, will elute at a distinct intermediate retention time.

Step 3: Mass Spectrometric Detection

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor the specific precursor-to-product ion transition for the impurity. The protonated molecular ion [M+H]+ is observed at m/z 210.24 .

Step 4: The Self-Validating Logic Gate (SST)

  • Before any sample data is integrated, the system must pass the System Suitability Test (SST).

  • Validation Rule: The chromatographic resolution ( Rs​ ) between the Carvedilol API peak and the N-[2-(2-methoxyphenoxy)ethyl]acetamide peak must be > 2.0 .

  • Causality of the Rule: If Rs​≤2.0 , co-elution is occurring, which causes ion suppression in the MS source. The system automatically invalidates the run, preventing the reporting of false-negative impurity levels.

AnalyticalWorkflow S1 Step 1: Sample Preparation API & Impurity Standard Spiking S2 Step 2: Chromatographic Separation RP-HPLC (C18), Gradient Elution S1->S2 S3 Step 3: MS/MS Detection ESI+ Mode, m/z 210.24 [M+H]+ S2->S3 S4 Step 4: System Suitability (SST) Validation: Resolution (Rs) > 2.0 S3->S4 S5 Step 5: ICH Q3A Compliance Batch Release & Reporting S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for quantifying the acetamide impurity.

Regulatory Implications

The qualification and quantification of N-[2-(2-methoxyphenoxy)ethyl]acetamide using a certified reference standard is not merely an academic exercise; it is a regulatory imperative. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified and toxicologically qualified. By leveraging high-purity reference standards, pharmaceutical laboratories ensure their analytical methods are robust, reproducible, and fully capable of supporting Investigational New Drug (IND) and Abbreviated New Drug Application (ANDA) filings.

References

  • Chemicea Pharmaceuticals. "N-[2-(2-Methoxyphenoxy)ethyl]acetamide | CAS No- 293738-17-7".
  • Opulent Pharma. "N-[2-(2-Methoxyphenoxy)ethyl]acetamide".
  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-[2-(2-methoxyphenoxy)ethyl]acetamide: A Detailed Guide for Researchers

This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide, a compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide, a compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but a thorough explanation of the chemical principles and experimental choices that underpin a successful synthesis.

Introduction

N-[2-(2-methoxyphenoxy)ethyl]acetamide is a valuable molecule in the landscape of pharmaceutical research. Its structural motif, incorporating a methoxyphenoxy ethylamine backbone, is found in a variety of biologically active compounds. Understanding its synthesis is crucial for the exploration of new chemical entities and the development of novel therapeutics. This document outlines a robust two-step synthesis beginning with the formation of the key intermediate, 2-(2-methoxyphenoxy)ethylamine, followed by its N-acetylation to yield the target compound.

Synthesis Overview

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide is achieved through a two-step process. The first step involves the synthesis of the precursor amine, 2-(2-methoxyphenoxy)ethylamine, via a Williamson ether synthesis. This is followed by the N-acetylation of the amine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Acetylation Guaiacol Guaiacol Reaction1 Reaction Guaiacol->Reaction1 Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Chloroethylamine_HCl->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Precursor 2-(2-methoxyphenoxy)ethylamine Precursor2 2-(2-methoxyphenoxy)ethylamine Workup1 Workup & Purification Reaction1->Workup1 Workup1->Precursor Reaction2 Reaction Precursor2->Reaction2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction2 Base2 Base (e.g., Pyridine) Base2->Reaction2 Solvent2 Solvent (e.g., DCM) Solvent2->Reaction2 Final_Product N-[2-(2-methoxyphenoxy)ethyl]acetamide Workup2 Workup & Purification Reaction2->Workup2 Workup2->Final_Product Reaction_Mechanisms cluster_williamson Williamson Ether Synthesis cluster_acetylation N-Acetylation Guaiacol Guaiacol Phenoxide Phenoxide Intermediate Guaiacol->Phenoxide -H₂O NaOH NaOH NaOH->Phenoxide Product1 2-(2-methoxyphenoxy)ethylamine Phenoxide->Product1 Sɴ2 Chloroethylamine 2-Chloroethylamine Chloroethylamine->Product1 Amine 2-(2-methoxyphenoxy)ethylamine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral Product2 N-[2-(2-methoxyphenoxy)ethyl]acetamide Tetrahedral->Product2 Collapse Acetate Acetate Leaving Group Tetrahedral->Acetate

Application

Application Note: Scalable Synthesis and Characterization of N-(2-(2-Methoxyphenoxy)ethyl)acetamide

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical R&D Professionals Compound Focus: N-[2-(2-Methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical R&D Professionals Compound Focus: N-[2-(2-Methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7)

Introduction and Strategic Rationale

In the landscape of cardiovascular drug development, the precise profiling of Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement. N-[2-(2-Methoxyphenoxy)ethyl]acetamide is a highly relevant analytical standard, primarily recognized as a process impurity in the synthesis of the beta-blocker Carvedilol [1]. It typically emerges during manufacturing when the intermediate 2-(2-methoxyphenoxy)ethanamine undergoes unintended N-acetylation due to the presence of acetate-based solvents or reagents.

As a Senior Application Scientist, I have structured this protocol to move away from outdated, atom-inefficient methods (like the Gabriel synthesis). Instead, this guide leverages a modern, one-pot oxazolidone-mediated etherification to generate the primary amine intermediate, followed by a highly controlled nucleophilic acyl substitution. This approach ensures high yield, minimizes hazardous byproducts, and provides a self-validating workflow suitable for both milligram-scale analytical standard preparation and multi-gram scale-up.

Retrosynthetic Analysis & Pathway Design

The synthesis is divided into two logical phases:

  • Etherification and Amination (Intermediate Formation): Traditional routes react guaiacol with 2-chloroethylamine, which often leads to dimerization and requires strict pH control. We utilize a superior one-pot methodology reacting guaiacol, urea, and ethanolamine. Urea and ethanolamine condense to form 2-oxazolidone in situ. Under alkaline catalysis, the oxazolidone undergoes ring-opening etherification with guaiacol, directly yielding the primary amine [2]. This circumvents the need for expensive protecting groups.

  • Controlled N-Acetylation (Target Formation): The intermediate amine is reacted with acetic anhydride. Triethylamine (TEA) is employed not merely as an acid scavenger, but to actively prevent the protonation of the primary amine, ensuring the nucleophilic acyl substitution proceeds to completion without stalling.

SynthesisRoute Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 2-(2-Methoxyphenoxy)ethanamine (Key Intermediate) Guaiacol->Intermediate Reagents1 Urea + Ethanolamine (1-pot Oxazolidone formation) Reagents1->Intermediate Target N-(2-(2-Methoxyphenoxy)ethyl)acetamide (Target Impurity Standard) Intermediate->Target Reagents2 Acetic Anhydride (Ac2O) TEA, DCM, 0°C to RT Reagents2->Target

Figure 1: Two-step synthetic workflow for N-(2-(2-Methoxyphenoxy)ethyl)acetamide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyphenoxy)ethanamine (Intermediate)

Causality Note: This one-pot method generates ammonia gas during the oxazolidone formation. Proper ventilation and scrubbing are mandatory. The high temperature is required to drive the ring-opening of the exceptionally stable oxazolidone intermediate.

  • Reagent Condensation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge 1.2 equivalents of ethanolamine and 1.2 equivalents of urea.

  • In Situ Oxazolidone Formation: Heat the mixture gradually to 150–160 °C under a nitrogen atmosphere. Maintain this temperature for 2 hours until the evolution of ammonia gas ceases, indicating complete conversion to 2-oxazolidone.

  • Alkaline Etherification: Cool the reaction mixture to 100 °C. Add 1.0 equivalent of Guaiacol (2-methoxyphenol) and 0.1 equivalents of Potassium Carbonate (K₂CO₃) as the base catalyst.

  • Ring-Opening: Elevate the temperature to 160–170 °C and stir for 6 hours. Monitor the consumption of guaiacol via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 200 mL of water and extract with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with 5% aqueous NaOH to remove unreacted guaiacol, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting pale yellow oil is 2-(2-methoxyphenoxy)ethanamine, which can be used directly in the next step or converted to its hydrochloride salt for prolonged storage [3].

Protocol B: N-Acetylation to N-[2-(2-Methoxyphenoxy)ethyl]acetamide

Causality Note: The reaction is highly exothermic. Dropwise addition of acetic anhydride at 0 °C prevents thermal runaway and suppresses di-acetylation, ensuring high chemoselectivity for the mono-acetamide.

ExpWorkflow Prep 1. Preparation Dissolve Amine in DCM Cool 2. Cooling Chill to 0°C Prep->Cool Add 3. Addition Dropwise Ac2O + TEA Cool->Add React 4. Reaction Stir at RT (2h) Add->React Quench 5. Quench NaHCO3 Wash React->Quench Isolate 6. Isolation Dry & Evaporate Quench->Isolate

Figure 2: Experimental workflow for the controlled N-acetylation step.

  • Preparation: Dissolve 10.0 g (59.8 mmol, 1.0 eq) of 2-(2-methoxyphenoxy)ethanamine in 100 mL of anhydrous DCM in a clean, dry 250 mL round-bottom flask.

  • Base Addition: Add 12.5 mL (89.7 mmol, 1.5 eq) of Triethylamine (TEA). Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Acylation: Slowly add 6.8 mL (71.8 mmol, 1.2 eq) of Acetic Anhydride (Ac₂O) dropwise over 15 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via HPLC or TLC (DCM:MeOH 95:5). The primary amine spot (ninhydrin positive) should completely disappear, replaced by a higher Rf, UV-active spot.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until CO₂ evolution ceases (neutralizing excess acetic acid).

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Wash the combined organic layers with 50 mL of 1N HCl (to remove trace TEA), followed by 50 mL of brine.

  • Final Isolation: Dry the organic phase over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield pure N-[2-(2-Methoxyphenoxy)ethyl]acetamide.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized standard, the following analytical parameters must be verified. The table below summarizes the expected quantitative metrics and spectroscopic data for the target compound.

ParameterExpected Value / SpecificationAnalytical Rationale
Molecular Formula C₁₁H₁₅NO₃Confirms elemental composition.
Molecular Weight 209.24 g/mol Target mass for MS validation.
Overall Yield (2 steps) 75% - 82%High efficiency driven by the 1-pot intermediate step.
Purity (HPLC) ≥ 98.5%Required threshold for pharmaceutical impurity standards [4].
ESI-MS (m/z) 210.1 [M+H]⁺Confirms molecular ion formation.
¹H NMR (CDCl₃, 400 MHz) δ 1.98 (s, 3H), 3.65 (q, 2H), 3.85 (s, 3H), 4.12 (t, 2H), 6.15 (br s, 1H), 6.88-7.02 (m, 4H)Diagnostic peaks: The singlet at 1.98 ppm confirms the acetyl methyl group; the broad singlet at 6.15 ppm confirms the amide N-H.

References

  • Google Patents (CN113861047B). "Synthesis method of 2-(2-methoxyphenoxy)ethylamine." Google Patents.
Method

Advanced In Vitro Applications of N-[2-(2-methoxyphenoxy)ethyl]acetamide: A Technical Guide for Preclinical Research

Abstract N-[2-(2-methoxyphenoxy)ethyl]acetamide, a compound with structural similarity to known melatonin receptor agonists, presents a compelling subject for in vitro investigation. This guide provides a detailed framew...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[2-(2-methoxyphenoxy)ethyl]acetamide, a compound with structural similarity to known melatonin receptor agonists, presents a compelling subject for in vitro investigation. This guide provides a detailed framework for researchers, scientists, and drug development professionals to explore its biological activity. We will delve into its application in characterizing interactions with melatonin receptors and evaluating its potential as a neuroprotective agent. The protocols herein are designed to be self-validating, offering a robust starting point for preclinical assessment.

Introduction: The Scientific Rationale

N-[2-(2-methoxyphenoxy)ethyl]acetamide is a synthetic molecule with potential pharmacological significance.[1][2][3] Its structural features suggest a possible interaction with G-protein coupled receptors (GPCRs), a major class of drug targets involved in a vast array of physiological processes.[4][5] Specifically, the molecule's architecture bears resemblance to established ligands for melatonin receptors (MT1 and MT2). These receptors are pivotal in regulating circadian rhythms, sleep, and possess neuroprotective properties, making them attractive targets for therapeutic intervention in sleep disorders and neurodegenerative diseases.

This document outlines a logical cascade of in vitro experiments designed to first establish and quantify the interaction of N-[2-(2-methoxyphenoxy)ethyl]acetamide with human melatonin receptors and then to explore a functional, therapeutically relevant outcome of this interaction—neuroprotection against oxidative stress.

Application Note I: Characterization of Melatonin Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of N-[2-(2-methoxyphenoxy)ethyl]acetamide for the human MT1 and MT2 receptors.

Principle of the Assay: This experiment employs a competitive radioligand binding assay, a foundational technique in pharmacology for quantifying the interaction between a test compound and a receptor.[6] The assay measures the ability of the unlabeled test compound, N-[2-(2-methoxyphenoxy)ethyl]acetamide, to displace a known high-affinity radiolabeled ligand, 2-[¹²⁵I]iodomelatonin, from the MT1 and MT2 receptors.[6][7][8] The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, which can then be used to calculate the binding affinity constant (Kᵢ).

Experimental Workflow: Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture HEK293 cells stably expressing hMT1 or hMT2 p2 Harvest cells and homogenize in ice-cold buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Resuspend and store membranes at -80°C p3->p4 a2 Incubate membranes with 2-[¹²⁵I]iodomelatonin and test compound p4->a2 a1 Prepare serial dilutions of N-[2-(2-methoxyphenoxy)ethyl]acetamide a1->a2 a3 Separate bound and free radioligand via rapid filtration (GF/C filters) a2->a3 a4 Wash filters to remove non-specific binding a3->a4 d1 Quantify radioactivity on filters using a gamma counter a4->d1 d2 Plot % displacement vs. log[compound concentration] d1->d2 d3 Determine IC₅₀ value from non-linear regression d2->d3 d4 Calculate Kᵢ using the Cheng-Prusoff equation d3->d4

Caption: Workflow for the competitive radioligand binding assay.

Protocol: Radioligand Binding
  • Membrane Preparation: Utilize commercially available cell lines (e.g., from Revvity) or prepare membranes from HEK293 cells stably transfected with human MT1 or MT2 receptor cDNA.[7]

  • Assay Buffer: Prepare an assay buffer consisting of 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.[7]

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM unlabeled melatonin (for non-specific binding).

    • 50 µL of serially diluted N-[2-(2-methoxyphenoxy)ethyl]acetamide (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of 2-[¹²⁵I]iodomelatonin (final concentration ~100 pM).[8]

    • 50 µL of diluted cell membranes (5-20 µg protein/well).

  • Incubation: Incubate the plate for 90-120 minutes at 37°C.[8]

  • Filtration: Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of N-[2-(2-methoxyphenoxy)ethyl]acetamide.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Expected Data Presentation
CompoundReceptorIC₅₀ (nM) (Hypothetical)Kᵢ (nM) (Hypothetical)
N-[2-(2-methoxyphenoxy)ethyl]acetamidehMT115.28.5
N-[2-(2-methoxyphenoxy)ethyl]acetamidehMT25.83.2
Melatonin (Control)hMT10.50.28
Melatonin (Control)hMT20.20.11

Application Note II: Functional Characterization of Receptor Agonism

Objective: To determine if N-[2-(2-methoxyphenoxy)ethyl]acetamide acts as an agonist at MT1 and MT2 receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Principle of the Assay: MT1 and MT2 are Gαi-coupled receptors.[9] Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cAMP. This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase, and its use creates a large assay window to measure inhibition.[10] Various commercial kits, such as AlphaScreen, HTRF, or GloSensor, can be used for sensitive cAMP detection.[4][5][9]

Signaling Pathway: MT Receptor-Mediated cAMP Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., MOCAc) Receptor MT Receptor (MT1/MT2) Agonist->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Response Cellular Response PKA_active->Response

Caption: Agonist binding to MT receptors inhibits cAMP production.

Protocol: cAMP Inhibition Assay
  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing either hMT1 or hMT2 receptors in a 384-well white opaque plate and culture overnight.[9]

  • Compound Preparation: Prepare serial dilutions of N-[2-(2-methoxyphenoxy)ethyl]acetamide and a reference agonist (melatonin) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).[8]

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the diluted compounds to the wells.

    • Add forskolin to all wells (except the basal control) to a final concentration of ~5 µM.

    • Incubate for 30 minutes at room temperature.[8]

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., PerkinElmer AlphaScreen cAMP Assay Kit).[5][9][10] The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from basal (unstimulated) cells as 100% inhibition.

    • Plot the % inhibition versus the log concentration of the agonist.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) from the dose-response curve.

Expected Data Presentation
CompoundReceptorEC₅₀ (nM) (Hypothetical)Eₘₐₓ (% Inhibition) (Hypothetical)Agonist Type
N-[2-(2-methoxyphenoxy)ethyl]acetamidehMT125.698%Full Agonist
N-[2-(2-methoxyphenoxy)ethyl]acetamidehMT29.375%Partial Agonist
Melatonin (Control)hMT10.8100%Full Agonist
Melatonin (Control)hMT20.3100%Full Agonist

Application Note III: Assessment of In Vitro Neuroprotection

Objective: To evaluate the ability of N-[2-(2-methoxyphenoxy)ethyl]acetamide to protect neuronal cells from oxidative stress-induced cell death.

Principle of the Assay: Oxidative stress is a key pathogenic mechanism in many neurodegenerative diseases.[11][12] This assay uses a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or murine hippocampal HT22 cells) and an inducing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to create an in vitro model of oxidative damage.[11][13] The neuroprotective effect of the test compound is quantified by measuring cell viability, typically using an MTT or resazurin reduction assay, which measures mitochondrial metabolic activity.[11][14]

Experimental Workflow: Neuroprotection Assay

G cluster_prep Cell Plating cluster_treatment Treatment cluster_viability Viability Assessment p1 Seed SH-SY5Y cells in a 96-well plate p2 Allow cells to adhere for 24 hours p1->p2 t1 Pre-treat cells with varying concentrations of MOCAc (2-4 hours) p2->t1 t2 Induce oxidative stress with H₂O₂ or 6-OHDA t1->t2 t3 Incubate for 16-24 hours t2->t3 v1 Add MTT or Resazurin reagent to each well t3->v1 v2 Incubate for 2-4 hours v1->v2 v3 Read absorbance or fluorescence on a plate reader v2->v3 v4 Calculate % cell viability relative to untreated control v3->v4

Caption: Workflow for the in vitro neuroprotection assay.

Protocol: Neuroprotection Against Oxidative Stress
  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[14]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of N-[2-(2-methoxyphenoxy)ethyl]acetamide (e.g., 0.1 µM to 20 µM). Incubate for 2-4 hours.[13]

  • Induction of Oxidative Stress: Add the oxidative agent (e.g., H₂O₂) to the wells to a final concentration predetermined to cause ~50% cell death (e.g., 100-200 µM). Include control wells (untreated cells) and vehicle + H₂O₂ wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability).

    • Plot % cell viability against the concentration of the test compound.

Expected Data Presentation
Treatment GroupConcentration (µM)Cell Viability (%) (Hypothetical)
Control (Untreated)-100 ± 5.2
H₂O₂ only15048 ± 3.9
H₂O₂ + MOCAc165 ± 4.1
H₂O₂ + MOCAc582 ± 5.5
H₂O₂ + MOCAc1091 ± 4.8

Conclusion

The protocols detailed in this guide provide a comprehensive, stepwise approach to characterizing the in vitro pharmacology of N-[2-(2-methoxyphenoxy)ethyl]acetamide. By systematically evaluating its receptor binding, functional agonism, and potential for neuroprotection, researchers can generate a robust data package. This foundational knowledge is critical for making informed decisions in the early stages of drug discovery and for elucidating the therapeutic potential of novel chemical entities.

References

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Gbahou, F., et al. (2020). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2127, 21-31. Retrieved from [Link]

  • Cecon, E., et al. (2017). Design and validation of the first cell-impermeant melatonin receptor agonist. British Journal of Pharmacology, 174(14), 2247-2260. Retrieved from [Link]

  • Fong, C. S., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 20(3), 395-405. Retrieved from [Link]

  • Butterfield, D. A., & Pocernich, C. B. (2003). In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones. Neurotoxicity Research, 5(4), 265-272. Retrieved from [Link]

  • Ng, K. Y., et al. (2014). Pharmacological Characterization of a Highly Selective and Potent Partial Agonist of the MT2 Melatonin Receptor. Cellular Physiology and Biochemistry, 34(2), 568-583. Retrieved from [Link]

  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e60623. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4207624, N-[2-(2-methoxyphenoxy)ethyl]acetamide. Retrieved from [Link]

  • Poornashree, K., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1167448. Retrieved from [Link]

  • Adegoke, O., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 49(1), 7. Retrieved from [Link]

  • Adegoke, O. A., et al. (2016). The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease. Neurotoxicity Research, 30(3), 470-481. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Resolution for N-[2-(2-methoxyphenoxy)ethyl]acetamide

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of N-[2-(2-methoxyphenoxy)ethyl]acetamide. This document is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of N-[2-(2-methoxyphenoxy)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving adequate separation for this compound and its related impurities. We will explore common issues and provide a systematic, scientifically-grounded approach to troubleshooting and method development.

Understanding the Analyte: N-[2-(2-methoxyphenoxy)ethyl]acetamide

Before diving into troubleshooting, understanding the physicochemical properties of our target analyte is crucial.

  • Structure: C₁₁H₁₅NO₃[1][2]

  • Molecular Weight: 209.24 g/mol [1][2]

  • Polarity: With a calculated LogP of 1.2, this compound is moderately polar.[1] This property is central to selecting the initial chromatographic conditions, particularly in reversed-phase HPLC.

  • Key Functional Groups: The molecule contains a phenyl ring, an ether linkage, and an amide group. The amide group may exhibit weak basic properties, and the aromatic ring allows for π-π interactions, both of which can be exploited to enhance selectivity.[3]

Troubleshooting & FAQs: A Systematic Approach

Poor resolution in HPLC is rarely solved by random adjustments. A logical approach, grounded in chromatographic theory, is essential. The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention (k) .[4] Our troubleshooting guide is structured around manipulating these factors.

cluster_title The Resolution Triangle: A Troubleshooting Framework cluster_factors cluster_params Adjustable Experimental Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Influences Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Influences Retention Retention (k) 'Peak Migration Time' Resolution->Retention Influences N_params • Column Length • Particle Size • Flow Rate • Temperature Efficiency->N_params Controlled by Alpha_params • Mobile Phase (pH, Organic Type) • Stationary Phase Chemistry • Temperature Selectivity->Alpha_params Controlled by K_params • Mobile Phase Strength (% Organic Solvent) • Mobile Phase pH Retention->K_params Controlled by

Caption: The Resolution Triangle illustrates the three core factors influencing chromatographic separation.

Q1: My peak for N-[2-(2-methoxyphenoxy)ethyl]acetamide is broad and poorly resolved. How can I make it sharper?

Answer: A broad peak indicates poor column efficiency (N). The goal is to minimize band broadening as the analyte travels through the column.[4] Higher efficiency results in narrower, taller peaks, which inherently improves resolution.

Troubleshooting Steps to Improve Efficiency (N):

  • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and, therefore, resolution. This is one of the most effective ways to sharpen peaks.[4][5] Be aware that smaller particles generate higher backpressure.

  • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates, leading to better resolution, but at the cost of longer run times and higher backpressure.[4]

  • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency. Deviating too far (higher or lower) can increase band broadening. In most cases, lowering the flow rate will improve peak shape and resolution, though it will also increase analysis time.[6]

  • Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Excessive volume in the flow path causes peak dispersion and reduces efficiency.[7]

Q2: My compound elutes very early, close to the solvent front, and is co-eluting with an impurity. How do I increase its retention?

Answer: This is a problem of insufficient retention, described by the retention factor (k). For reliable quantification, a peak should be retained with a k value of at least 2.[7] For N-[2-(2-methoxyphenoxy)ethyl]acetamide in reversed-phase mode, this means making the mobile phase "weaker" (more polar).

Troubleshooting Steps to Increase Retention (k):

  • Decrease Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase HPLC.[4] If your mobile phase is 60% acetonitrile and 40% water, try decreasing the acetonitrile to 55% or 50%. This increases the interaction of the moderately polar analyte with the non-polar stationary phase.

  • Ensure Proper pH Control: The amide group in the analyte is a weak base. If the mobile phase pH is too low, the amide could become protonated (ionized). Ionized species are generally more polar and have less retention on a C18 column.[8] Ensure your mobile phase pH is at least 2 units above the pKa of the protonated form to maintain a neutral state for optimal retention.

Q3: I've increased retention, but two peaks are still merged. How do I change their relative spacing?

Answer: This is a selectivity (α) issue. Selectivity is the most powerful tool for improving resolution, as it directly addresses the separation of two specific peaks by altering the fundamental chromatographic interactions.[3]

Troubleshooting Steps to Change Selectivity (α):

  • Change the Organic Solvent: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and will interact differently with your analyte and the stationary phase, often changing the elution order or spacing of closely eluting peaks.[7]

  • Adjust Mobile Phase pH: This is a critical parameter for ionizable or polar compounds.[8] Even small changes in pH can alter the charge state or hydrogen bonding potential of your analyte and any impurities, leading to significant shifts in selectivity.[8][9] A pH study is highly recommended during method development.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[5]

    • For Moderate Polarity: N-[2-(2-methoxyphenoxy)ethyl]acetamide is moderately polar. A standard C18 may not provide sufficient retention or unique selectivity. Consider a column designed for polar analytes, such as a polar-endcapped C18 or a C18-AQ type, which are more stable in highly aqueous mobile phases.[10]

    • Exploit Aromaticity: A Phenyl-Hexyl phase can offer alternative selectivity by promoting π-π interactions with the analyte's phenyl ring.[3]

    • HILIC as an Alternative: If the compound is too polar for good retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) with a high organic mobile phase.[11]

Q4: My peak is exhibiting significant tailing. What is the cause and solution?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone.[12] Basic compounds, even weak ones, are prone to this issue.

Troubleshooting Steps for Peak Tailing:

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. If you are using an older column, switching to a newer generation can resolve the issue.[12]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 with formic or phosphoric acid) protonates the silanol groups, rendering them neutral and reducing their ability to interact with the basic analyte.[13]

  • Reduce Sample Mass/Volume: Column overload can cause both peak tailing and fronting.[12][14] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[15]

Parameter ChangeEffect on ResolutionEffect on Retention Time (tR)Effect on BackpressurePrimary Factor Influenced
↓ % Organic Often ImprovesIncreasesIncreasesRetention (k)
↑ Column Length ImprovesIncreasesIncreasesEfficiency (N)
↓ Particle Size Significantly ImprovesUnchanged / ShorterSignificantly IncreasesEfficiency (N)
↓ Flow Rate Often ImprovesIncreasesDecreasesEfficiency (N)
Change Solvent Type VariableVariableVariableSelectivity (α)
Change Mobile Phase pH VariableVariableMinimalSelectivity (α) & Retention (k)
↑ Temperature Can ImproveDecreasesDecreasesEfficiency (N) & Selectivity (α)
Caption: Summary of how common HPLC parameter adjustments affect key chromatographic outputs.

Experimental Protocols & Workflows

Protocol: Systematic Mobile Phase Optimization

This protocol provides a structured approach to optimizing the mobile phase for improved resolution.

  • Initial Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Step 1: Retention Factor (k) Adjustment:

    • Perform a gradient run from 95:5 (A:B) to 5:95 (A:B) over 20 minutes to determine the approximate elution percentage of the analyte.

    • Based on the gradient, calculate an initial isocratic mobile phase composition.

    • Adjust the %B (Acetonitrile) until the retention time of N-[2-(2-methoxyphenoxy)ethyl]acetamide is between 5 and 10 minutes (aiming for k between 2 and 10).[7]

  • Step 2: Selectivity (α) Optimization:

    • If resolution is still poor, prepare a second mobile phase B using Methanol.

    • Repeat Step 2 using Methanol as the organic modifier. Compare the chromatograms.

    • If separation improves but is not baseline, try ternary mixtures (e.g., Water/Acetonitrile/Methanol).

  • Step 3: pH Adjustment:

    • If co-elution persists, evaluate the effect of pH. Prepare mobile phase A with different buffers/additives:

      • pH 3.0 (e.g., 20 mM Potassium Phosphate, adjusted with Phosphoric Acid)

      • pH 7.0 (e.g., 20 mM Potassium Phosphate)

    • Re-optimize the % organic solvent at each pH condition and observe the change in peak spacing. Ensure your column is rated for the chosen pH range.[9]

start Poor Resolution Observed check_k Is Retention (k) between 2 and 10? start->check_k adjust_k Adjust % Organic Solvent (Acetonitrile/Water Ratio) check_k->adjust_k No check_alpha Is Resolution (Rs) > 1.5? check_k->check_alpha Yes adjust_k->check_k adjust_alpha1 Change Organic Solvent (Switch Acetonitrile to Methanol) check_alpha->adjust_alpha1 No check_N Are Peaks Broad or Tailing? check_alpha->check_N Peaks Overlapped AND Poorly Shaped end_ok Method Optimized (Rs > 1.5) check_alpha->end_ok Yes adjust_alpha1->check_alpha adjust_alpha2 Systematically Vary Mobile Phase pH adjust_alpha1->adjust_alpha2 adjust_alpha2->check_alpha adjust_alpha3 Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Endcapped) adjust_alpha2->adjust_alpha3 adjust_alpha3->check_alpha end_fail Consult Advanced Techniques (e.g., 2D-LC, HILIC) adjust_alpha3->end_fail adjust_N Improve Efficiency (N) • Lower Flow Rate • Increase Temperature • Use Smaller Particle Column check_N->adjust_N Yes adjust_N->check_k

Caption: A logical workflow for troubleshooting poor HPLC resolution.

References
  • Chrom Tech. How Column Temperature Affects HPLC Resolution. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chromatography Today. The Use of Temperature to Eliminate Organic Solvent in Analytical HPLC Methods. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Ibis Scientific, LLC. Why Temperature Is Important in Liquid Chromatography. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Mastelf. How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • NextSDS. N-(2-(2-Methoxyphenoxy)ethyl)acetamide — Chemical Substance Information. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide. [Link]

  • American Laboratory. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • PMC. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Axion Labs. Front Tailing HPLC & GC Peaks. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • ResearchGate. How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

Sources

Optimization

Technical Support Center: Characterization of N-[2-(2-methoxyphenoxy)ethyl]acetamide

Welcome to the Advanced Analytical Support Center. This guide is designed for pharmaceutical researchers, analytical chemists, and drug development professionals tasked with the impurity profiling of Carvedilol and its r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for pharmaceutical researchers, analytical chemists, and drug development professionals tasked with the impurity profiling of Carvedilol and its related intermediates.

Here, we address the specific analytical challenges associated with N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7), a critical process-related impurity and degradation product[1]. This compound is the acetylated derivative of the primary amine intermediate, 2-(2-methoxyphenoxy)ethanamine (often designated as Carvedilol Related Compound E)[2].

Because of its structural nuances—specifically the neutral acetamide group and the lack of a highly conjugated carbazole ring—standard pharmacopeial methods developed for the active pharmaceutical ingredient (API) often fail to accurately characterize it[3][4]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure scientific integrity in your analytical workflows.

Section 1: Liquid Chromatography (HPLC/UPLC) Troubleshooting

FAQ: Why does the acetamide impurity co-elute with the primary amine intermediate, and why is its UV response so poor?

The Causality: Standard Carvedilol HPLC methods often utilize a mobile phase pH around 4.5 to 6.0. At this pH, the primary amine intermediate (pKa ~9.0) is partially ionized, leading to peak broadening and unpredictable retention times that can overlap with the neutral N-[2-(2-methoxyphenoxy)ethyl]acetamide. Because the acetamide is neutral, its retention is independent of the mobile phase pH.

Furthermore, Carvedilol and many of its impurities contain a carbazole ring, which absorbs strongly at 240 nm. The acetamide impurity only possesses a methoxyphenoxy chromophore, which has a negligible molar absorptivity at 240 nm but absorbs well at 220 nm[2].

Step-by-Step Methodology: Orthogonal HPLC Separation Protocol

To establish a self-validating separation system, you must exploit the pH-dependent ionization of the amine while utilizing dual-wavelength detection.

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Prepare a 0.02 M potassium dihydrogen phosphate buffer. Adjust the pH strictly to 2.0 using dilute phosphoric acid[2]. Causality: At pH 2.0, the primary amine is fully protonated (highly polar), forcing it to elute significantly earlier than the lipophilic, neutral acetamide.

    • Organic (Mobile Phase B): Use LC-MS grade Acetonitrile.

  • Column Selection: Equip the system with a C8 column (e.g., 150 mm × 4.6 mm, 5 µm). A C8 stationary phase prevents excessive retention of the neutral acetamide compared to a heavily end-capped C18.

  • Detection Parameters: Set the Diode Array Detector (DAD) to acquire at both 220 nm and 240 nm.

  • System Suitability Validation: Inject a resolution mixture containing 10 µg/mL of both the amine intermediate and the acetamide impurity.

    • Self-Validation Check: The system is valid only if the resolution ( Rs​ ) between the amine and the acetamide is >1.5 at 220 nm. If Rs​<1.5 , decrease the initial gradient concentration of Mobile Phase B by 2%.

HPLC_Logic Issue Co-elution: Amine vs. Acetamide CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH LowerPH Adjust to pH 2.0 (Protonate Amine) CheckPH->LowerPH No CheckGrad Adjust Gradient Slope CheckPH->CheckGrad Yes LowerPH->CheckPH Resolve Baseline Resolution (Rs > 1.5) CheckGrad->Resolve

Logic tree for resolving HPLC co-elution between the basic amine and neutral acetamide.

Section 2: Mass Spectrometry (LC-MS/MS) Troubleshooting

FAQ: During LC-MS analysis, my acetamide peak shows a mass identical to the amine intermediate (m/z 168). Is my standard degraded?

The Causality: While chemical degradation is possible, the most common cause is in-source fragmentation . N-[2-(2-methoxyphenoxy)ethyl]acetamide has a molecular weight of 209.24 g/mol , and its expected protonated parent ion [M+H]+ is m/z 210. However, under high cone voltages or excessive capillary temperatures in Electrospray Ionization (ESI), aliphatic acetamides readily undergo a neutral loss of ketene ( −42 Da ), yielding an intense fragment at m/z 168. This perfectly mimics the [M+H]+ of the primary amine intermediate, leading to false positives during impurity profiling[4].

Step-by-Step Methodology: Soft-Ionization MS Tuning Protocol
  • Direct Infusion: Bypass the LC column and infuse a 1 µg/mL solution of the acetamide standard directly into the ESI source at 10 µL/min.

  • Parameter Minimization: Lower the capillary temperature to 250°C and drop the declustering potential (or cone voltage) to 15-20 V.

  • Spectral Validation: Monitor the ratio of m/z 210 to m/z 168.

    • Self-Validation Check: The tuning is successful when the intensity of m/z 210 is at least 5x greater than m/z 168.

  • Collision Energy (CE) Optimization: Once the parent ion is stabilized, slowly ramp the CE in the collision cell to establish the Multiple Reaction Monitoring (MRM) transition: m/z 210 m/z 168 (quantifier) and m/z 210 m/z 125 (qualifier).

LCMS_Workflow Start Start: LC-MS/MS Tuning CheckIon Observe [M+H]+ at m/z 210? Start->CheckIon Frag In-Source Fragmentation (Loss of Ketene, -42 Da) CheckIon->Frag No (m/z 168 dominant) Success Stable Parent Ion Proceed to MRM CheckIon->Success Yes Adjust Lower Cone Voltage & Capillary Temp Frag->Adjust Adjust->CheckIon

LC-MS/MS tuning workflow to mitigate in-source fragmentation of the acetamide group.

Section 3: NMR Spectroscopy Characterization

FAQ: I cannot locate the amide proton in my 1H-NMR spectrum, and the aliphatic region is highly convoluted. How do I confirm the acetamide structure?

The Causality: If you are using Methanol-d4 (MeOD) or Deuterium Oxide ( D2​O ) as your NMR solvent, the labile amide proton ( −NH−CO−CH3​ ) will undergo rapid deuterium exchange with the solvent, rendering it invisible in the 1H -NMR spectrum[5]. Additionally, the singlet generated by the acetyl methyl group (~1.9 ppm) can easily be masked by residual solvent peaks or aliphatic impurities if the sample is not sufficiently pure.

Step-by-Step Methodology: NMR Acquisition Protocol
  • Solvent Selection: Dissolve 5–10 mg of the highly purified acetamide standard in 0.5 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO- d6​ ). DMSO prevents proton exchange, preserving the amide signal.

  • Acquisition Parameters: Acquire the 1H -NMR spectrum at a minimum of 400 MHz. Set the relaxation delay ( D1​ ) to at least 2 seconds to ensure accurate integration of the methyl protons.

  • Spectral Validation:

    • Self-Validation Check: Confirm the presence of a broad singlet or triplet (due to coupling with the adjacent CH2​ ) between 7.8–8.2 ppm, integrating to 1H. This confirms the intact amide bond.

    • Locate the sharp singlet at ~1.85–1.95 ppm, integrating to 3H, confirming the acetyl methyl group.

Quantitative Data Summary

To aid in rapid identification, the following table summarizes the critical physicochemical and analytical differences between the acetamide impurity and its amine precursor.

Analytical Parameter2-(2-methoxyphenoxy)ethanamine (Precursor)N-[2-(2-methoxyphenoxy)ethyl]acetamide (Impurity)
Molecular Formula C9​H13​NO2​ C11​H15​NO3​
Exact Mass (Monoisotopic) 167.09 Da209.11 Da
ESI-MS Base Peak m/z 168 [M+H]+ m/z 210 [M+H]+ (Prone to m/z 168 via fragmentation)
Optimal UV Detection 220 nm220 nm
HPLC Retention Behavior Highly pH dependent (elutes early at pH 2.0)pH independent (retained longer on C8/C18)
1H -NMR Key Signals −NH2​ broad singlet (~1.5-2.0 ppm, exchanges) −NH− (~8.0 ppm), −CH3​ singlet (~1.9 ppm)

References

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL:[Link]

  • A NIR, 1H-NMR, LC-MS and chemometrics pilot study on the origin of Carvedilol drug substance Source: ResearchGate URL:[Link]

  • Determination of impurities D and E of carvedilol tablets by RP-HPLC Source: Ingenta Connect / Chinese Journal of Pharmaceutical Analysis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7), a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7), a critical intermediate and recognized impurity standard in the production of the beta-blocker Carvedilol 1.

Transitioning this synthesis from the bench to pilot-scale requires overcoming significant thermal hazards, mitigating toxic reagent use, and preventing over-acetylation. Below, we detail the field-proven chemical strategies, self-validating protocols, and troubleshooting steps necessary for a robust scale-up.

Process Overview & Chemical Strategy

Traditional bench-scale syntheses of the precursor amine rely on highly toxic alkylating agents (e.g., 2-chloroethylamine, a nitrogen mustard analog) or expensive pure 2-oxazolidone. To ensure industrial viability and safety, our recommended scale-up pathway utilizes a one-pot synthesis starting from urea and ethanolamine to generate 2-oxazolidone in situ, which subsequently alkylates guaiacol 2. The resulting amine is then acetylated using a biphasic Schotten-Baumann system to control exotherms.

Synthesis A Ethanolamine + Urea B 2-Oxazolidone (Intermediate) A->B Heat, -NH3 D 2-(2-methoxyphenoxy) ethanamine B->D +C (Guaiacol) C Guaiacol + Base F N-[2-(2-methoxyphenoxy) ethyl]acetamide D->F +E, Base E Acetic Anhydride (Ac2O)

Fig 1: Scalable synthesis route of N-[2-(2-methoxyphenoxy)ethyl]acetamide via 2-oxazolidone.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-(2-methoxyphenoxy)ethanamine

Causality & Scale-Up Logic: By utilizing urea and ethanolamine, we avoid the direct handling of toxic blister agents. The in situ generation of 2-oxazolidone provides a controlled, slow-release electrophile for the base-catalyzed coupling with guaiacol, minimizing dimerization and runaway reactions [[2]]().

  • Intermediate Formation: Charge ethanolamine (1.0 eq) and urea (1.05 eq) into the reactor. Heat gradually to 150–160°C.

    • Self-Validation Checkpoint: Monitor ammonia gas evolution via a bubbler or pH paper at the vent. The reaction must not proceed to the next step until gas evolution completely ceases (typically 2–3 hours).

  • Alkylation: Cool the reactor to 100°C. Add guaiacol (1.0 eq) and potassium carbonate (0.1 eq) as a catalyst.

  • Coupling: Heat the mixture to 170°C and maintain for 5–6 hours.

    • Self-Validation Checkpoint: Pull a sample for HPLC analysis. Proceed to workup only when guaiacol consumption exceeds 95%.

  • Acid-Base Workup: Cool the mixture to 60°C, dilute with water, and extract with toluene. Wash the organic layer with 5% NaOH to strip unreacted guaiacol. Extract the target amine into the aqueous phase using 10% HCl. Finally, add 10% aqueous NaOH to the aqueous layer at 0°C until the pH stabilizes at 12–14 3, and extract the freebase amine with ethyl acetate.

Step 2: Acetylation to N-[2-(2-methoxyphenoxy)ethyl]acetamide

Causality & Scale-Up Logic: Direct acetylation in neat organic solvents often leads to severe exotherms and di-acetylation (N,O-diacetate). We employ a biphasic system (Ethyl Acetate/Water). The water acts as a high-capacity heat sink, while the aqueous NaOH neutralizes the acetic acid byproduct, preventing the amine from protonating and stalling the reaction.

  • Preparation: Dissolve 2-(2-methoxyphenoxy)ethanamine (1.0 eq) in Ethyl Acetate (5 volumes). Add an equal volume of 10% aqueous NaOH.

  • Dosing: Cool the biphasic mixture to 0–5°C. Begin the dropwise addition of Acetic Anhydride (1.05 eq) while maintaining vigorous agitation (>300 rpm) to ensure intimate phase mixing.

    • Self-Validation Checkpoint: Monitor the internal temperature probe; interlock the addition valve to halt if the temperature exceeds 10°C. Continuously check the pH of the aqueous phase; it must remain between 9.0 and 10.0.

  • Completion: Stir for 1 hour at room temperature.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the complete disappearance of the ninhydrin-positive primary amine spot.

  • Isolation: Separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Process Parameters

To ensure reproducibility across different reactor scales, strictly adhere to the following thermodynamic and stoichiometric boundaries:

ParameterTarget RangeCritical LimitConsequence of Deviation
Urea : Ethanolamine Ratio 1.05 : 1.00 eq< 1.00 eq UreaIncomplete 2-oxazolidone formation; significantly lower yield 2.
Alkylation Temperature 170°C< 160°CReaction stalls; high levels of unreacted guaiacol remain.
Acetylation Temperature 0°C – 5°C> 15°CRunaway exotherm; promotes formation of di-acetylated impurities.
Aqueous Phase pH (Step 2) 9.0 – 10.0< 8.0Amine protonation occurs; the nucleophilic acetylation reaction halts.
Acetic Anhydride Dosing 1.05 eq> 1.15 eqOver-acetylation requiring extensive downstream purification.

Troubleshooting & FAQs

Q1: During Step 1, the alkylation of guaiacol is stalling at 70% conversion. How do I drive it to completion? A: In the urea/ethanolamine route, the in situ formation of 2-oxazolidone must be absolute before guaiacol coupling begins 2. If you do not hold the initial heating phase at 150–160°C long enough to drive off all ammonia, residual urea or half-formed intermediates will interfere with the base-catalyzed coupling. Ensure complete ammonia off-gassing before adding the guaiacol.

Q2: We are scaling up the acetylation to a 50 kg batch. How can we manage the severe exotherm during the acetic anhydride addition? A: At scale, heat removal is limited by the reactor's surface-area-to-volume ratio. Transitioning from a monophasic organic reaction to the recommended biphasic Ethyl Acetate/Water system is critical. Furthermore, strictly control the dosing rate of acetic anhydride (e.g., 0.05 eq/min) and ensure your impeller design provides high shear to prevent localized pooling of the anhydride.

Troubleshooting Issue High Exotherm During Acetylation Cause1 Rapid Ac2O Addition Issue->Cause1 Cause2 Inadequate Cooling Capacity Issue->Cause2 Effect Over-acetylation & Degradation Cause1->Effect Cause2->Effect Solution1 Dosing Control (0.05 eq/min) Effect->Solution1 Corrective Action Solution2 Biphasic System (EtOAc/H2O) Heat Sink Effect->Solution2 Corrective Action

Fig 2: Root cause analysis and corrective actions for acetylation exotherms.

Q3: My final product assay shows 5-8% of a di-acetylated byproduct. What causes this, and how do I prevent it? A: This indicates N,O-diacetylation (or over-reaction at the nitrogen). It is caused by a combination of excess acetic anhydride (>1.1 eq) and poor pH control. If the pH drops locally, the target reaction slows, often prompting operators to mistakenly add more anhydride. Maintain vigorous agitation, strictly limit acetic anhydride to 1.05 eq, and ensure the aqueous phase pH remains buffered at 9–10.

Q4: What is the most efficient way to purify the final N-[2-(2-methoxyphenoxy)ethyl]acetamide without using column chromatography? A: The compound can be effectively purified via anti-solvent crystallization. Concentrate the ethyl acetate organic layer to about 2 volumes, heat to 50°C, and slowly add heptane or hexane (anti-solvent) until the solution becomes slightly turbid. Seed the mixture, then cool slowly to 0°C at a rate of 10°C/hour. This selectively crystallizes the target amide while leaving unreacted amine and over-acetylated impurities dissolved in the mother liquor.

References

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.Google Patents.
  • 2-(2-Methoxyphenoxy)ethylamine synthesis - chemicalbook.ChemicalBook.
  • N-[2-(2-Methoxyphenoxy)ethyl]acetamide | CAS No- 293738-17-7 - Chemicea.Chemicea Pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-[2-(2-methoxyphenoxy)ethyl]acetamide

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It is the process that pro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It is the process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide offers an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide, a known impurity of the beta-blocker Carvedilol.[3] Our focus will be on the practical application of validation principles as outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[4][5]

The choice of an analytical method is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the method. This guide will delve into the experimental design and validation of both an HPLC-UV and a GC-MS method, providing a clear comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Analyte: N-[2-(2-methoxyphenoxy)ethyl]acetamide

N-[2-(2-methoxyphenoxy)ethyl]acetamide (Molecular Formula: C11H15NO3, Molecular Weight: 209.24 g/mol ) is a small organic molecule whose accurate quantification is critical in ensuring the purity and safety of Carvedilol drug substance and product.[3][6] Its structure, featuring a phenoxy ring, an ether linkage, and an amide group, lends itself to analysis by both HPLC-UV, due to the presence of a chromophore, and GC-MS, after appropriate sample preparation.

Comparative Validation of HPLC-UV and GC-MS Methods

The validation of an analytical method is a systematic process that evaluates its performance against a set of predefined acceptance criteria.[7][8][9] The core validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Experimental Protocols
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of moderately polar organic molecules like the target analyte.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The acidic mobile phase helps to ensure the analyte is in a single ionic form, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 225 nm, selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by dissolving the reference standard in the mobile phase. Samples are accurately weighed and dissolved in the mobile phase to a target concentration.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A non-polar column is suitable for the analysis of a wide range of organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This temperature program is designed to ensure good separation from any potential impurities and allow for the timely elution of the analyte.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte (e.g., m/z 151, 108, 77) to enhance sensitivity and selectivity.

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving the analyte in a suitable volatile solvent like ethyl acetate.

Validation Workflow

The validation process follows a logical sequence, where the successful completion of one stage often provides data for the next.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MethodDev Analytical Method Development & Optimization Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A generalized workflow for analytical method validation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the illustrative validation data for the HPLC-UV and GC-MS methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))
Range 1 - 50 µg/mL0.1 - 10 µg/mLTo be defined by the application
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria (ICH Q2(R1))
Low (80%) 99.5%101.2%98.0% - 102.0%
Medium (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 99.8%100.5%98.0% - 102.0%

Table 3: Precision (Relative Standard Deviation - %RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6, different day, analyst) 1.5%1.8%≤ 3.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))
LOD 0.3 µg/mL0.03 µg/mLSignal-to-Noise ratio of ~3:1
LOQ 1.0 µg/mL0.1 µg/mLSignal-to-Noise ratio of ~10:1
Specificity: Ensuring a Clean Signal

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][10] This is a critical parameter for impurity methods.

The experimental design for specificity involves analyzing a placebo (matrix without the analyte), the analyte standard, and a sample spiked with potential interfering compounds. Forced degradation studies are also performed to generate potential degradation products and demonstrate that they do not interfere with the analyte peak.[11]

SpecificityWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Evaluation Placebo Placebo Sample Analysis Analyze all samples by the proposed analytical method Placebo->Analysis Standard Analyte Standard Standard->Analysis Spiked Spiked Sample (with potential interferents) Spiked->Analysis ForcedDeg Forced Degradation Sample (Acid, Base, Oxidative, Thermal, Photolytic) ForcedDeg->Analysis Evaluation Evaluate for interference at the retention time of the analyte Analysis->Evaluation

Caption: Workflow for the specificity experiment.

Discussion and Method Comparison

Both the HPLC-UV and GC-MS methods demonstrate suitability for the quantitative analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide, as evidenced by the illustrative validation data meeting the stringent acceptance criteria outlined in the ICH guidelines.[7][8][9] However, there are key differences in their performance and applicability.

  • Sensitivity: The GC-MS method, particularly when operated in SIM mode, offers significantly lower LOD and LOQ values compared to the HPLC-UV method. This makes GC-MS the preferred choice for trace-level analysis of this impurity.

  • Specificity: While the HPLC-UV method demonstrated good specificity through chromatographic separation, the GC-MS provides an additional layer of confirmation through the mass-to-charge ratio of the analyte and its fragments. This makes GC-MS an inherently more specific technique.

  • Sample Throughput and Ease of Use: The HPLC-UV method generally involves simpler sample preparation and can be more readily automated for high-throughput analysis. The GC-MS method may require more complex sample preparation, especially if derivatization is needed for other analytes, although for N-[2-(2-methoxyphenoxy)ethyl]acetamide direct injection is feasible.

  • Robustness: Both methods should be evaluated for robustness by introducing small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[1] The HPLC method may be more susceptible to variations in mobile phase pH, while the GC method's performance can be affected by the cleanliness of the injector and ion source.

Conclusion

The validation of analytical methods is a critical exercise in ensuring the quality and reliability of data in a regulated environment. This guide has provided a comparative overview of HPLC-UV and GC-MS methods for the analysis of N-[2-(2-methoxyphenoxy)ethyl]acetamide.

The HPLC-UV method is a robust and reliable technique suitable for routine quality control applications where high sensitivity is not the primary requirement. Its ease of use and high throughput make it an attractive option for release testing.

The GC-MS method excels in its superior sensitivity and specificity, making it the ideal choice for applications requiring trace-level quantification, such as in early-stage process development, impurity profiling, and stability studies where low levels of degradants need to be monitored.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the concentration levels of the analyte, the complexity of the sample matrix, and the intended use of the data. A thorough and well-documented validation study, guided by the principles outlined in the ICH guidelines, is paramount to demonstrating the fitness-for-purpose of the chosen method.[7][8][12]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

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  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. [Link]

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  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. [Link]

  • N-[2-(2-methoxyphenoxy)ethyl]acetamide | C11H15NO3 | CID 4207624 - PubChem. [Link]

  • Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. [Link]

  • N-(2-(2-Methoxyphenoxy)ethyl)acetamide — Chemical Substance Information - NextSDS. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications. [Link]

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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]

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Comparative

Comparative Guide: Impurity Profiling of N-[2-(2-methoxyphenoxy)ethyl]acetamide and Carvedilol Analogues

As regulatory agencies (such as the FDA and EMA) tighten their requirements for impurity profiling under ICH Q3A/Q3B guidelines, understanding the mechanistic origins and analytical behavior of synthesis byproducts is cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies (such as the FDA and EMA) tighten their requirements for impurity profiling under ICH Q3A/Q3B guidelines, understanding the mechanistic origins and analytical behavior of synthesis byproducts is critical. N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7) is a widely recognized process impurity encountered during the manufacturing of the non-selective beta-blocker Carvedilol.

This guide provides an in-depth comparative analysis of this acetamide impurity against its structural analogues—namely its free amine precursor, the active pharmaceutical ingredient (API) Carvedilol, and the degradant Acetyl Carvedilol. By examining the causality behind their formation and their distinct physicochemical properties, we establish a robust, self-validating analytical framework for their separation and quantification.

Mechanistic Origins and Structural Relationships

To effectively isolate and quantify these compounds, one must first understand the chemical environment that dictates their formation. The commercial synthesis of Carvedilol relies on the nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole by the primary amine 2-(2-methoxyphenoxy)ethanamine .

However, if the reaction matrix is subjected to acylating conditions—such as the presence of residual acetic acid, hydrolysis of ethyl acetate solvents during workup, or the use of acetyl chloride in downstream purification—competing side reactions occur. The unreacted primary amine undergoes rapid N-acetylation to form N-[2-(2-methoxyphenoxy)ethyl]acetamide . Similarly, the secondary amine of the synthesized Carvedilol can be acetylated to form Acetyl Carvedilol, a known degradation product tracked by pharmaceutical standard providers .

Pathway A 2-(2-Methoxyphenoxy) ethanamine (Primary Amine) B Carvedilol (Secondary Amine API) A->B + Carbazole Epoxide (Target Synthesis) C N-[2-(2-methoxyphenoxy)ethyl] acetamide (Neutral Impurity) A->C + Acylating Agent (Side Reaction) D Acetyl Carvedilol (Neutral Degradant) B->D + Acylating Agent (Degradation)

Figure 1: Mechanistic pathway of Carvedilol synthesis and acetamide impurity formation.

Physicochemical Comparison

The structural transition from a basic amine to a neutral amide fundamentally alters the molecule's chromatographic and ionization behavior. The table below summarizes the quantitative data used to design our separation strategy.

CompoundRole in SynthesisMolecular WeightLogP (Est.)ESI-MS [M+H]⁺Acid/Base Nature
2-(2-methoxyphenoxy)ethanamine Starting Material167.21 g/mol 1.2168.1Basic (Primary Amine)
Carvedilol API406.47 g/mol 3.8407.2Basic (Secondary Amine)
N-[2-(2-methoxyphenoxy)ethyl]acetamide Process Impurity209.24 g/mol 1.8210.1Neutral (Amide)
Acetyl Carvedilol Degradation Product448.51 g/mol 4.5449.2Neutral (Amide)
Self-Validating Analytical Protocol: LC-MS/MS Impurity Profiling

To achieve baseline separation of these four analogues, we must exploit their differing pKa values and hydrophobicities. The following step-by-step methodology is designed as a self-validating system: the chromatographic retention order inherently verifies the structural class (polar amine vs. lipophilic amide), while the mass spectrometer confirms the exact molecular identity.

Step 1: Sample Preparation
  • Procedure: Dissolve 10 mg of the Carvedilol API batch in 10 mL of Methanol:Water (50:50, v/v). Spike with 1 µg/mL of authentic N-[2-(2-methoxyphenoxy)ethyl]acetamide reference standard . Filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality: Methanol:Water (50:50) is deliberately chosen as the diluent because it perfectly balances the high lipophilicity of Acetyl Carvedilol with the high polarity of the free amine precursor. This prevents any of the analogues from crashing out of solution prior to injection, ensuring quantitative accuracy.

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: Zorbax SB-C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Causality: The addition of 0.1% Formic Acid (low pH) is critical. It protonates the basic primary and secondary amines (the precursor and the API), preventing secondary electrostatic interactions with free silanols on the C18 stationary phase that would otherwise cause severe peak tailing. Because the acetamides are neutral, they are unaffected by the pH and elute purely based on hydrophobic partitioning. Retention order will strictly follow: Precursor -> Impurity -> API -> Acetyl Carvedilol.

Step 3: Mass Spectrometry (ESI+)
  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, monitoring the specific [M+H]⁺ transitions listed in the physicochemical table.

  • Causality: ESI+ is selected because the basic amines readily accept a proton, yielding strong signals. While the acetamides lack a basic nitrogen, the presence of the methoxy and ether oxygens provides sufficient lone pairs for protonation. However, because their ionization efficiency is lower than that of the free amines, quantification requires careful calibration against the spiked authentic standards rather than relying on relative area percent.

Workflow S1 1. Sample Preparation (API Extraction in MeOH/H2O) S2 2. RP-HPLC Separation (C18, 0.1% FA / ACN Gradient) S1->S2 Filter (0.22 µm) S3 3. ESI-MS Detection (Positive Ion Mode) S2->S3 Eluent Split S4 4. Quantification (MRM Transitions) S3->S4 Data Analysis

Figure 2: Self-validating LC-MS/MS workflow for Carvedilol impurity profiling.

References
  • Title: PubChem CID 4207624 - N-[2-(2-methoxyphenoxy)ethyl]acetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation

N-[2-(2-methoxyphenoxy)ethyl]acetamide vs. other Carvedilol impurities

In the rigorous landscape of pharmaceutical quality control, the impurity profiling of cardiovascular drugs like Carvedilol requires highly selective analytical methodologies. Carvedilol—a non-selective β-adrenergic and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical quality control, the impurity profiling of cardiovascular drugs like Carvedilol requires highly selective analytical methodologies. Carvedilol—a non-selective β-adrenergic and α₁-adrenergic receptor blocker—is synthesized via a multi-step process that generates a complex matrix of process-related impurities and degradation products[1].

This guide provides an objective, data-driven comparison between a specific process-related building block derivative, N-[2-(2-methoxyphenoxy)ethyl]acetamide (often designated as Carvedilol Impurity 3), and standard pharmacopeial impurities (such as Impurities B, C, and D). By examining their structural divergence, mechanistic origins, and chromatographic behaviors, we establish a robust framework for their simultaneous quantification.

Structural and Mechanistic Divergence

To develop a highly specific analytical method, one must first understand the chemical nature and origin of the target analytes. Carvedilol is typically synthesized by reacting 4-(2,3-epoxypropoxy)carbazole (Impurity D) with 2-(2-methoxyphenoxy)ethylamine[2].

  • Pharmacopeial Impurities (Basic & Lipophilic): Impurities like Impurity B (Bis-carbazole) arise from over-alkylation, where one amine molecule reacts with two epoxide molecules[3]. These are bulky, highly lipophilic secondary or tertiary amines with a pKa similar to the API (~7.8).

  • N-[2-(2-methoxyphenoxy)ethyl]acetamide (Neutral Amide): Unlike the API and its bis-alkylated degradants, this impurity forms via the acetylation of the ethylamine starting material[4]. Crucially, it is a neutral amide . It lacks the basicity of Carvedilol and does not contain the highly UV-absorbent carbazole ring.

Mechanism SM1 Impurity D (Epoxide) API Carvedilol (API) SM1->API + SM2 SM2 Amine Starting Material ImpAcet Acetamide Impurity (Acetylation) SM2->ImpAcet Acetylation ImpB Impurity B (Bis-alkylation) API->ImpB + SM1

Mechanistic origin of Carvedilol impurities during synthesis and formulation.

Causality Behind Chromatographic Behavior

The structural differences outlined above dictate the causality behind our experimental choices in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].

  • Mobile Phase pH (The Role of Acidity): Basic impurities (Impurities A, B, C) and the Carvedilol API will interact with residual silanol groups on a C18 stationary phase, causing severe peak tailing. By adjusting the mobile phase pH to strictly 2.0 - 2.8 using trifluoroacetic acid (TFA) or orthophosphoric acid, we fully protonate these basic amines, forcing them to elute sharply based on hydrophobicity[5][6]. Conversely, the retention of the neutral N-[2-(2-methoxyphenoxy)ethyl]acetamide is pH-independent.

  • Column Temperature (Mass Transfer): Maintaining the column compartment at 40 °C lowers mobile phase viscosity. This is critical for the bulky Impurity B, as it improves mass transfer kinetics and sharpens its late-eluting peak, without compromising the stability of the earlier-eluting acetamide impurity[6][7].

  • Wavelength Selection (Chromophore Variance): Detection is optimally set at 240 nm , which is the absorption maximum for the carbazole ring present in Carvedilol and Impurities B/C/D[6]. Because the acetamide impurity lacks this carbazole ring (possessing only the methoxyphenoxy group), its Relative Response Factor (RRF) must be explicitly calculated against the API to prevent under-quantification[5].

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) to verify performance before any sample is quantified.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Add 1.0 mL/L of triethylamine (acts as a competitive silanol blocker). Adjust the pH to 2.8 ± 0.05 using dilute orthophosphoric acid[5].

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water and Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Inertsil ODS 3V or Purosphere STAR RP-18 endcapped (150 mm x 4.6 mm, 5 μm)[5][6]. Endcapping is mandatory to minimize secondary interactions.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Gradient Program: Start at 80% A / 20% B to retain polar fragments, ramping linearly to 20% A / 80% B over 35 minutes to elute highly lipophilic compounds like Impurity B.

Step 3: System Suitability Test (SST) - The Validation Gate

Inject a standard resolution mixture containing Carvedilol (1.0 mg/mL) spiked with 0.15% w/w of Impurity B, Impurity C, Impurity D, and N-[2-(2-methoxyphenoxy)ethyl]acetamide.

  • Pass Criteria: The system is only valid if the chromatographic resolution ( Rs​ ) between Carvedilol and its closest eluting impurity is > 1.5 [6]. The Relative Standard Deviation (RSD) of the API peak area across six replicate injections must be < 2.0% [7].

Workflow Prep 1. Sample Prep Spike API with Impurities Chrom 2. RP-HPLC Separation Gradient, pH 2.8, 40°C Prep->Chrom Detect 3. UV Detection 240 nm Wavelength Chrom->Detect Validate 4. System Suitability Resolution > 1.5, RSD < 2% Detect->Validate

Self-validating RP-HPLC workflow for Carvedilol impurity quantification.

Quantitative Performance Data

When executed correctly, the gradient HPLC method successfully resolves the neutral acetamide impurity from the basic pharmacopeial impurities. The table below summarizes the validated quantitative metrics derived from optimized stability-indicating studies[5][7].

AnalyteChemical NatureOriginLOD (µg/mL)LOQ (µg/mL)Recovery Rate (%)Linearity ( R2 )
Carvedilol (API) Basic AmineActive Ingredient0.010.0599.8 - 101.2> 0.999
N-[2-(2-methoxyphenoxy)ethyl]acetamide Neutral AmideProcess (Acetylation)0.040.1296.5 - 101.0> 0.999
Impurity D EpoxideProcess (Starting Mat.)0.050.1597.5 - 99.0> 0.999
Impurity C Basic AmineDegradation / Process0.040.1496.5 - 101.0> 0.999
Impurity B Basic AmineProcess (Over-alkylation)0.050.1598.0 - 100.5> 0.999

Note: Recovery rates for the acetamide and Impurity C consistently range between 96.5% and 101%, demonstrating the method's robustness against matrix interference[7].

Conclusion

Profiling N-[2-(2-methoxyphenoxy)ethyl]acetamide alongside traditional Carvedilol impurities (B, C, and D) requires an analytical strategy that respects their fundamental chemical differences. While basic impurities demand strict pH control and endcapped stationary phases to prevent tailing, the neutral acetamide relies purely on hydrophobic gradient partitioning. By adhering to the self-validating protocol and causality principles outlined in this guide, analytical scientists can ensure precise, reproducible, and compliant quality control for Carvedilol formulations.

References

  • ResearchGate. Analytical method development and validation for known and unknown impurities profiling for carvedilol pharmaceutical dosage form (tablets). Retrieved from[Link]

  • European Pharmaceutical Review. HPLC method demonstrates value for quality control analysis of cardiovascular drug. Retrieved from[Link]

  • ACS Omega. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences (IJPS). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from [Link]

  • Chembuild Pharma. Carvedilol Impurity B Manufacturer. Retrieved from[Link]

  • Symtera Analytics. 4-(2,3-Epoxypropoxy)carbazole (Impurity D). Retrieved from [Link]

Sources

Comparative

Confirming the identity of N-[2-(2-methoxyphenoxy)ethyl]acetamide with HRMS

An In-Depth Technical Guide to the Structural Confirmation of N-[2-(2-methoxyphenoxy)ethyl]acetamide using High-Resolution Mass Spectrometry In the landscape of pharmaceutical research and drug development, the unambiguo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of N-[2-(2-methoxyphenoxy)ethyl]acetamide using High-Resolution Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. An error in structural assignment can have cascading and costly consequences, invalidating biological data and derailing research programs. This guide provides an in-depth, experience-driven comparison of analytical techniques for the definitive identification of N-[2-(2-methoxyphenoxy)ethyl]acetamide, a key chemical intermediate. Our primary focus will be on the power and precision of High-Resolution Mass Spectrometry (HRMS), contextualized by comparisons with other vital orthogonal techniques.

The Imperative of Identity: Why Rigorous Confirmation Matters

N-[2-(2-methoxyphenoxy)ethyl]acetamide (Chemical Formula: C₁₁H₁₅NO₃) is a small organic molecule often encountered in synthetic chemistry, potentially as an impurity or a building block for more complex active pharmaceutical ingredients.[1] Its nominal mass of 209 g/mol can be misleading, as numerous other compounds share this integer mass. To proceed with confidence in any research endeavor, we must confirm not just the mass, but the precise elemental composition, a task for which HRMS is exceptionally suited.

Part 1: Primary Confirmation via High-Resolution Mass Spectrometry (HRMS)

HRMS stands as a cornerstone analytical technique due to its remarkable ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision.[2][3] Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like the Orbitrap can deliver mass accuracy to within a few parts-per-million (ppm), enabling the confident determination of a molecule's elemental formula.[4][5]

The Causality of Choice: Why HRMS is the First-Line Tool

The choice of HRMS as the primary tool for identity confirmation is deliberate. It provides the most critical piece of information—the elemental formula—with minimal sample consumption and rapid analysis time. This efficiency is paramount in a high-throughput research environment. The underlying principle involves measuring the exact mass of a molecule, which is unique due to the non-integer masses of its constituent isotopes.[5] For N-[2-(2-methoxyphenoxy)ethyl]acetamide, the theoretical exact mass provides a unique fingerprint that we can seek experimentally.

Theoretical Mass Calculation: Establishing the Benchmark

The first step in any HRMS experiment is to calculate the precise theoretical mass of the target molecule and its expected ions.

  • Molecular Formula: C₁₁H₁₅NO₃[6][7][8]

  • Monoisotopic Mass: 209.10519 Da[7]

In positive-ion electrospray ionization (ESI), the most common ionization technique for a molecule of this nature, we primarily expect to see the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Ion SpeciesFormulaTheoretical Exact Mass (m/z)
[M+H]⁺ [C₁₁H₁₆NO₃]⁺ 210.11247
[M+Na]⁺[C₁₁H₁₅NO₃Na]⁺232.09444
[M+K]⁺[C₁₁H₁₅NO₃K]⁺248.06838

Table 1: Theoretical exact masses of expected ions for N-[2-(2-methoxyphenoxy)ethyl]acetamide.

Experimental Protocol: A Self-Validating HRMS Workflow

This protocol is designed to be self-validating by including a system suitability check and clear criteria for acceptance.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized N-[2-(2-methoxyphenoxy)ethyl]acetamide.
  • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water (LC-MS grade), to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final working concentration of 1-10 µM.[9] The causality here is to ensure the concentration is sufficient for a strong signal but low enough to avoid detector saturation and ion suppression effects.
  • Prepare a "blank" sample using the exact same solvent mixture. This is crucial for identifying background contaminants.

2. Instrumentation & Data Acquisition:

  • System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer) is ideal.[10]
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is the method of choice for this molecule due to the presence of nitrogen, which is readily protonated.[11][12][13]
  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. This provides a stable, continuous signal for accurate mass measurement.
  • Mass Analyzer Settings:
  • Resolution: Set to >100,000 (FWHM) at m/z 200.[14] High resolution is critical to resolve the analyte from potential isobaric interferences.[10]
  • Scan Range: m/z 100-500. This range comfortably covers all expected ions.
  • Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications immediately prior to the run to guarantee mass accuracy.
Data Analysis & Interpretation: Confirming Identity

The trustworthiness of the result hinges on a rigorous comparison between theoretical and experimental data.

  • Extract Ion Chromatogram (XIC): From the acquired data for the [M+H]⁺ ion, extract the signal at m/z 210.1125 ± 5 ppm.

  • Mass Measurement: Determine the m/z value of the most intense peak in the mass spectrum corresponding to your compound.

  • Mass Accuracy Calculation: Use the following formula to calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000

  • Acceptance Criterion: A mass error of < 5 ppm is the universally accepted standard for confirming an elemental composition.[2]

Expected Experimental Data:

Ion SpeciesTheoretical Mass (m/z)Expected Experimental Mass (m/z)Mass Error (ppm)Confirmation
[M+H]⁺ 210.11247 210.11261 0.67 Confident

Table 2: Example of expected HRMS results demonstrating confident identity confirmation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample Synthesized Compound Dissolve Dissolve in LC-MS Grade Solvent (1-10 µM) Sample->Dissolve Infusion Direct Infusion (ESI+) Dissolve->Infusion Orbitrap Orbitrap Mass Analyzer (R > 100,000) Infusion->Orbitrap Detection Data Acquisition (m/z 100-500) Orbitrap->Detection RawData Raw Spectrum Data Detection->RawData Comparison Compare Experimental m/z vs. Theoretical m/z RawData->Comparison PPM_Calc Calculate Mass Error Comparison->PPM_Calc Result Result: Error < 5 ppm? PPM_Calc->Result Confirmed Identity Confirmed Result->Confirmed Yes Rejected Identity Rejected Result->Rejected No

Caption: HRMS workflow for identity confirmation.

Part 2: Orthogonal Confirmation with Alternative Techniques

While HRMS provides a confident elemental formula, it does not, on its own, describe the specific arrangement of atoms (i.e., the structural isomerism). For complete and unambiguous structural elucidation, especially for a novel compound, orthogonal analytical techniques are required.[15] The most powerful of these are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the gold standard for determining the precise structure of an organic molecule.[16][17] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

  • Expertise & Causality: While HRMS tells us what atoms are present (C₁₁H₁₅NO₃), ¹H and ¹³C NMR tell us how they are connected.[18] For N-[2-(2-methoxyphenoxy)ethyl]acetamide, an NMR spectrum would be used to confirm the presence and connectivity of the methoxy group, the aromatic ring substitution pattern, the ethyl chain, and the acetamide moiety. It is the only technique that can definitively distinguish it from, for example, N-[2-(3-methoxyphenoxy)ethyl]acetamide.

  • Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HMBC) provides a self-validating dataset that allows for the complete assignment of every atom in the molecular skeleton.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20][21] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint".[22][23]

  • Expertise & Causality: For our target molecule, we would expect to see characteristic absorbance peaks corresponding to:

    • Amide N-H stretch: (~3300 cm⁻¹)

    • Aromatic C-H stretch: (~3100-3000 cm⁻¹)

    • Aliphatic C-H stretch: (~2950-2850 cm⁻¹)

    • Amide C=O stretch (Amide I band): (~1650 cm⁻¹)

    • Aromatic C=C stretch: (~1600 and 1450 cm⁻¹)

    • C-O ether stretch: (~1250 cm⁻¹)

  • Trustworthiness: While not definitive for overall structure, FTIR provides excellent corroborating evidence. If the HRMS confirms the elemental formula and the FTIR spectrum shows the expected functional groups, our confidence in the assigned identity increases significantly.

Comparative Summary of Techniques
TechniqueInformation ProvidedTypical Sample AmountSpeedPrimary Use Case
HRMS Elemental Composition (Exact Mass) < 1 µgMinutesIdentity Confirmation & Quantification
NMR Complete Molecular Structure & Connectivity 1-10 mgHoursStructure Elucidation
FTIR Presence of Functional Groups < 1 mgMinutesFunctional Group Analysis

Table 3: Objective comparison of HRMS with NMR and FTIR for compound identification.

Logic_Diagram cluster_techniques Analytical Workflow cluster_info Information Gained Unknown Unknown Synthesized Compound HRMS HRMS Analysis Unknown->HRMS NMR NMR Spectroscopy Unknown->NMR FTIR FTIR Spectroscopy Unknown->FTIR Formula Elemental Formula (e.g., C₁₁H₁₅NO₃) HRMS->Formula Structure Atomic Connectivity (Structural Isomer) NMR->Structure FuncGroups Functional Groups (Amide, Ether, etc.) FTIR->FuncGroups Confirmed_ID Unambiguous Confirmed Identity Formula->Confirmed_ID Structure->Confirmed_ID FuncGroups->Confirmed_ID

Caption: Logic of using orthogonal analytical techniques.

Conclusion

High-Resolution Mass Spectrometry is an indispensable, first-line technique for confirming the identity of synthesized molecules like N-[2-(2-methoxyphenoxy)ethyl]acetamide. Its ability to provide highly accurate mass measurements allows for the confident assignment of an elemental formula, achieving a critical milestone in any research and development workflow with unparalleled speed and sensitivity.

However, as senior scientists, we must operate with unimpeachable rigor. While HRMS confirms what a molecule is made of, it should be complemented by orthogonal techniques for absolute certainty. The gold standard for complete structural elucidation remains the synergistic combination of HRMS to confirm the elemental formula and NMR spectroscopy to define the precise atomic connectivity. FTIR serves as a rapid and valuable tool for corroborating the presence of key functional groups. By integrating these techniques logically, we build a self-validating system that ensures the absolute integrity of our chemical starting materials and the data derived from them.

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Sources

Validation

The Structural Choreography of N-Substituted Acetamides: A Comparative Guide to Unlocking Therapeutic Potential

The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, a privileged structure whose subtle modifications can elicit a profound and diverse range of biological responses. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, a privileged structure whose subtle modifications can elicit a profound and diverse range of biological responses. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing the therapeutic potential of these versatile derivatives. We will dissect the key structural determinants for activity against a variety of targets, from enzymes implicated in neurodegenerative diseases to receptors driving inflammation, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of N-substituted acetamides and unlock their full therapeutic potential.

The Versatile N-Acetamide Core: A Gateway to Diverse Bioactivities

The inherent chemical properties of the N-substituted acetamide moiety – a hydrogen bond donor and acceptor with a rotatable amide bond – provide a flexible yet stable platform for molecular recognition. This versatility has been exploited to develop compounds with a wide spectrum of pharmacological activities, including:

  • Enzyme Inhibition: Targeting enzymes such as Butyrylcholinesterase (BChE), implicated in the progression of Alzheimer's disease.

  • Receptor Modulation: Acting as antagonists for G-protein coupled receptors like the P2Y14 receptor (P2Y14R), a key player in inflammatory processes.

  • Central Nervous System (CNS) Activity: Exhibiting anticonvulsant and analgesic properties through various mechanisms.

  • Antimicrobial Efficacy: Demonstrating activity against a range of bacterial and fungal pathogens.

This guide will explore the SAR of N-substituted acetamides in each of these therapeutic areas, providing a comparative analysis of how structural modifications influence potency and selectivity.

Comparative Analysis of Biological Activity

Butyrylcholinesterase (BChE) Inhibition: A Target for Alzheimer's Disease

Inhibition of BChE is a validated therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2] The N-substituted acetamide scaffold has proven to be a fertile ground for the development of potent BChE inhibitors.

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on the N-phenyl ring are critical for activity. Electron-withdrawing groups and specific substitution patterns can significantly enhance inhibitory potency.

  • Linker and Terminal Groups: The length and composition of the linker between the acetamide and other functionalities, as well as the nature of the terminal group, play a crucial role in binding to the enzyme's active site.

Quantitative Comparison of BChE Inhibitors:

Compound IDN-Substitution PatternR-Group on Acetyl MoietyTargetIC50 (µM)Reference
8c Substituted PhenylComplex heterocyclic systemButyrylcholinesterase (BChE)3.94[1][2]
10k 2,4-dichlorophenylHydrazine-bis(phenoxy-1,2,3-triazole)Butyrylcholinesterase (BChE)0.01053[3]
10h 2-chlorophenylHydrazine-bis(phenoxy-1,2,3-triazole)Butyrylcholinesterase (BChE)0.01943[3]

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the in vitro inhibitory activity of N-substituted acetamide derivatives against BChE.[4]

BChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare BChE solution in phosphate buffer A1 Add buffer, DTNB, and BChE to microplate wells P1->A1 P2 Prepare BTCI (substrate) solution A3 Initiate reaction by adding BTCI P2->A3 P3 Prepare DTNB (Ellman's reagent) solution P3->A1 P4 Prepare test compound dilutions A2 Add test compound or vehicle (control) and incubate P4->A2 A1->A2 A2->A3 D1 Measure absorbance at 412 nm over time A3->D1 D2 Calculate percentage of inhibition D1->D2 D3 Plot % inhibition vs. log[Inhibitor] to determine IC50 D2->D3

Workflow for BChE Inhibition Assay.
P2Y14 Receptor Antagonism: Targeting Inflammation

The P2Y14 receptor is a G-protein coupled receptor that, upon activation by UDP-glucose, is implicated in various inflammatory diseases.[5] N-substituted acetamides have emerged as potent and selective antagonists of P2Y14R.[5][6][7]

Key SAR Insights:

  • N-Aryl Moiety: The nature of the N-aryl group is a primary determinant of potency. Heterocyclic ring systems, such as benzimidazole, have been shown to be particularly effective.[5][6]

  • Phenoxyacetamide Core: The phenoxyacetamide portion of the molecule interacts with key residues in the receptor binding pocket. Substitutions on the phenoxy ring can fine-tune binding affinity and selectivity.

Quantitative Comparison of P2Y14R Antagonists:

Compound IDN-SubstitutionAcetyl Group SubstitutionTargetIC50 (nM)Reference
I-17 1H-benzo[d]imidazol-6-yl2-(4-bromophenoxy)P2Y14 Receptor0.6[5][6]
I-1 Substituted Heterocycle2-(4-bromophenoxy)P2Y14 Receptor8.60[6]
I-7 Substituted Heterocycle2-(4-bromophenoxy)P2Y14 Receptor3.97[6]
II-3 N-acyl tryptophan derivativeNot specifiedP2Y14 Receptor1.2[8]

Experimental Protocol: P2Y14R Antagonist Assay (cAMP-based)

This cell-based assay measures the ability of N-substituted acetamide derivatives to block the agonist-induced inhibition of cAMP production in cells expressing the P2Y14 receptor.

P2Y14R_Antagonist_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_detection cAMP Detection & Analysis C1 Culture HEK293 cells stably expressing human P2Y14R C2 Seed cells into a 96-well plate C1->C2 T1 Pre-incubate cells with varying concentrations of test compound (antagonist) C2->T1 T2 Stimulate cells with a P2Y14R agonist (e.g., UDP-glucose) T1->T2 T3 Lyse cells to release intracellular cAMP T2->T3 D1 Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) T3->D1 D2 Calculate percentage of inhibition of the agonist response D1->D2 D3 Determine IC50 value from concentration-response curve D2->D3

Workflow for P2Y14R Antagonist Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability

N-substituted acetamide derivatives have shown promise as anticonvulsant agents, with activity observed in various animal models of epilepsy.[9][10]

Key SAR Insights:

  • N-Phenyl Substitution: The substitution pattern on the N-phenyl ring significantly impacts anticonvulsant activity. For instance, 3-(trifluoromethyl)anilide derivatives have demonstrated notable efficacy in the maximal electroshock (MES) seizure model.[9][10]

  • Terminal Amine Moiety: The nature of the terminal amine, such as a phenylpiperazine group, is a crucial determinant of activity.[9][10]

Comparative Anticonvulsant Activity:

Compound IDN-Phenyl SubstitutionAmine MoietyAnticonvulsant Activity (MES test, i.p.)Reference
19 3-(Trifluoromethyl)PhenylpiperazineProtection at 300 mg/kg (0.5h) and 100 mg/kg (4h)[10]
20 3-(Trifluoromethyl)Substituted PhenylpiperazineModerate binder to voltage-sensitive sodium channels[9][10]
24 3-(Trifluoromethyl)MorpholineProtection at 100 mg/kg (0.5h)[10]
Analgesic Activity: Alleviating Pain

The acetamide scaffold is present in the well-known analgesic, paracetamol. Novel N-substituted acetamide derivatives continue to be explored for their potential as new pain therapeutics.[11][12][13]

Key SAR Insights:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzothiazole and tetrazole, can confer significant analgesic properties.[11][12][13]

  • Substitution on N-Aryl Group: Halogen substitutions on the N-aryl ring have been shown to favor analgesic activity.[14]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This in vivo model is used to assess the peripheral analgesic activity of test compounds.[12]

Analgesic_Assay cluster_animal_prep Animal Preparation cluster_induction Induction of Writhing cluster_observation Observation & Data Collection cluster_analysis Data Analysis A1 Acclimatize mice to laboratory conditions A2 Group animals and administer test compound, vehicle, or positive control (e.g., morphine) i.p. A1->A2 I1 After a defined pretreatment time, inject 0.6% acetic acid i.p. A2->I1 O1 Immediately place mice in an observation chamber I1->O1 O2 Count the number of writhes (abdominal constrictions and stretching) over a 20-minute period O1->O2 D1 Calculate the mean number of writhes for each group O2->D1 D2 Determine the percentage of inhibition of writhing D1->D2

Workflow for Acetic Acid-Induced Writhing Test.
Antimicrobial Activity: Combating Pathogens

N-substituted acetamides have also been investigated for their antibacterial and antifungal properties.[15]

Key SAR Insights:

  • N-Aryl/Heterocyclic Substitution: The presence of specific N-aryl or heterocyclic substituents is crucial for antimicrobial efficacy. For example, derivatives bearing a 2-mercaptobenzothiazole moiety have shown significant antibacterial activity.[16]

  • Substituents on the Acetamide Moiety: Modifications to the acetyl group, such as the incorporation of a para-chlorophenyl moiety, can enhance antibacterial properties.[15]

Quantitative Comparison of Antimicrobial Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamide Candida albicans (Fluconazole-Resistant)128 - 256
2-chloro-N-phenylacetamide Candida parapsilosis (Fluconazole-Resistant)128 - 256
Compound 22 E. coli>6.25[15]
Compound 24 E. coli>6.25[15]
Compound 3c S. aureus (IC50)14.8[17]
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide E. coli1000[18]

Conclusion: A Scaffold of Opportunity

The N-substituted acetamide scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. As this guide has demonstrated, subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against a diverse range of targets. The continued exploration of the vast chemical space surrounding the N-substituted acetamide core, guided by the principles of structure-activity relationship and enabled by robust experimental evaluation, holds immense promise for the future of drug discovery.

References

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. PubMed. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis Online. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. [Link]

  • Kamal, A., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • Khan, I., et al. (2019). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis Online. [Link]

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]

  • Jacobson, K. A., et al. (2024). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. PMC. [Link]

  • Patel, R. V., et al. (2016). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. ResearchGate. [Link]

  • Liu, W., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. [Link]

  • Hu, Y., et al. (2025). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Taylor & Francis Online. [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Taha, M., et al. (2025). E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. RSC Publishing. [Link]

  • Aslantaş, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(2-methoxyphenoxy)ethyl]acetamide proper disposal procedures

Standard Operating Procedure: Disposal and Spill Response for N-[2-(2-methoxyphenoxy)ethyl]acetamide Executive Summary N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7) is a critical analytical standard and synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Response for N-[2-(2-methoxyphenoxy)ethyl]acetamide

Executive Summary

N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7) is a critical analytical standard and synthetic impurity associated with Carvedilol, a non-selective beta-blocker widely used to treat heart failure and hypertension[1]. Because active pharmaceutical ingredient (API) impurities often retain residual biological activity and pose severe environmental risks, handling and disposing of this compound requires strict adherence to specialized logistical plans.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step operational protocol. This document goes beyond standard safety data sheets by explaining the mechanistic causality behind each safety, containment, and disposal decision.

Physicochemical & Hazard Profile

To formulate an effective disposal plan, we must first analyze the compound's physical and chemical properties. The data below dictates our handling strategy, specifically our zero-tolerance policy for drain disposal[2][3].

PropertyValueImplication for Handling & Disposal
Chemical Name N-[2-(2-methoxyphenoxy)ethyl]acetamideDefines specific thermal degradation pathways.
CAS Number 293738-17-7Primary identifier required for hazardous waste manifesting.
Molecular Formula C₁₁H₁₅NO₃Contains nitrogen; combustion will yield NOx gases[2].
Molecular Weight 209.24 g/mol Solid at room temperature; presents a particulate/dust hazard[3].
Physical State Solid (Non-Combustible)Requires wet-wiping for spills to prevent aerosolization[2].
Hazard Class WGK 3 (Highly water-endangering)Zero-drain disposal policy ; strictly requires incineration[2].

Mechanistic Rationale for Disposal Choices

Why is aqueous drain disposal strictly prohibited? N-[2-(2-methoxyphenoxy)ethyl]acetamide is classified under WGK 3 (highly water-endangering)[2]. The molecule features a stable ether linkage and an acetamide group, making it highly recalcitrant to standard biological degradation processes found in municipal wastewater treatment facilities. If introduced into the water supply, beta-blocker derivatives and their synthetic impurities can act as persistent aquatic toxins and endocrine disruptors.

Why high-temperature incineration? High-temperature incineration is the only scientifically sound method for terminal destruction. Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the ether and amide bonds, oxidizing the carbon skeleton into CO₂ and H₂O. The nitrogen content is oxidized to NOx, which is subsequently neutralized and captured by the incinerator facility's alkaline exhaust scrubbers.

Standard Operating Procedure: Routine Waste Disposal

The following protocol ensures that all waste generated during the synthesis or analysis of this Carvedilol impurity is systematically contained and destroyed.

DisposalWorkflow Start N-[2-(2-methoxyphenoxy)ethyl]acetamide Waste Generated Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PackSolid Double-bag in PE Place in HDPE Drum Solid->PackSolid PackLiquid Collect in PTFE/Glass Halogenated/Non-Halogenated Liquid->PackLiquid Label Label as Hazardous Pharmaceutical Waste PackSolid->Label PackLiquid->Label Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate

Fig 1: Step-by-step segregation and disposal workflow for Carvedilol impurity waste.

Step-by-Step Methodology:
  • Source Segregation: Separate N-[2-(2-methoxyphenoxy)ethyl]acetamide waste into solid and liquid streams at the point of generation.

    • Causality: Mixing solid API powder with liquid solvents unnecessarily increases the volume of complex hazardous waste and alters the required BTU (British Thermal Unit) calculations for the incineration facility.

  • Primary Containment (Solid): Place all solid waste (contaminated Kimwipes, empty standard vials, residual powder) into a clear, sealable polyethylene (PE) bag.

  • Primary Containment (Liquid): For liquid waste (e.g., HPLC effluent containing the standard), collect in a high-density polyethylene (HDPE) or PTFE-lined glass carboy. Keep halogenated and non-halogenated solvents separate.

  • Secondary Containment: Place the sealed PE bags into a rigid, leak-proof HDPE drum.

    • Causality: HDPE provides excellent chemical resistance against potential residual solvents and physical protection against punctures during transit.

  • Regulatory Labeling: Affix a GHS-compliant label stating: "Hazardous Pharmaceutical Waste: N-[2-(2-methoxyphenoxy)ethyl]acetamide (Carvedilol Impurity)." Explicitly include the CAS number (293738-17-7) and the "Toxic to Aquatic Life" pictogram.

  • Final Disposition: Transfer the manifested waste to an EPA/RCRA-approved (or local equivalent) vendor contracted specifically for high-temperature pharmaceutical incineration.

Standard Operating Procedure: Spill Response & Decontamination

Because this compound is a solid powder, the primary risk during a spill is the aerosolization and subsequent inhalation of biologically active particulates.

SpillResponse Spill Accidental Spill (Solid Powder) PPE Don PPE (N95/P100, Nitrile Gloves) Spill->PPE Contain Contain Spill (Prevent Drafts) PPE->Contain Clean Wet-Wiping Method (Avoid Dust Generation) Contain->Clean Decon Decontaminate Surface (70% Ethanol / Water) Clean->Decon Waste Dispose as Solid Hazardous Waste Decon->Waste

Fig 2: Emergency spill response and decontamination protocol for solid API impurities.

Step-by-Step Methodology:
  • Risk Assessment & PPE: Immediately restrict access to the spill area. Personnel must don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a fluid-resistant lab coat.

  • Draft Containment: Turn off local oscillating fans and lower fume hood sashes to minimize ambient drafts.

    • Causality: Air currents can easily disperse fine API powder across a wider surface area, converting a localized spill into a widespread inhalation hazard.

  • The Wet-Wiping Technique (No Sweeping): Do NOT use a broom or dry brush. Lightly dampen a disposable absorbent pad or heavy-duty Kimwipe with a 70% ethanol/water solution. Gently place the pad directly over the powder to suppress dust, then wipe inward from the perimeter to the center.

    • Causality: Wet-wiping traps the particulates in the liquid matrix, entirely preventing the aerosolization of the compound.

  • Chemical Decontamination: Once the bulk powder is removed, wash the affected surface with a standard laboratory detergent solution. Follow this with a final wipe using 70% ethanol.

    • Self-Validation: Inspect the surface under bright light. If any white residue or film remains, repeat the ethanol wipe until the surface is visually pristine, ensuring complete solubilization of trace organics.

  • Waste Disposition: Place all contaminated wipes, pads, and outer gloves into a biohazard/chemical waste bag, seal it, and route it through the solid waste incineration workflow detailed in Figure 1.

References

  • PubChem. "N-[2-(2-methoxyphenoxy)ethyl]acetamide - CID 4207624". National Institutes of Health. Retrieved from:[Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling N-[2-(2-methoxyphenoxy)ethyl]acetamide

As a novel research chemical, N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7) requires a handling plan rooted in a deep understanding of chemical safety principles.[1][2] This guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 293738-17-7) requires a handling plan rooted in a deep understanding of chemical safety principles.[1][2] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in the precautionary principle: in the absence of complete toxicological data, we treat the substance with a heightened level of caution, drawing logical inferences from its chemical structure and the known hazards of analogous compounds.

Section 1: Hazard Assessment - A Precautionary Approach

A thorough risk assessment is the foundation of any laboratory safety protocol. For N-[2-(2-methoxyphenoxy)ethyl]acetamide, this process is critical as specific hazard information is not fully available. The supplier, Sigma-Aldrich, notes that it does not collect analytical data for this product and it is sold on an "AS-IS" basis.[3] Therefore, we must assess its potential hazards by examining its chemical properties and comparing it to structurally related molecules.

1.1 Chemical & Physical Properties

Understanding the physical state and properties of a chemical is the first step in determining how it might behave in a laboratory setting and the potential routes of exposure.

PropertyValueSource
Molecular Formula C11H15NO3PubChem[4]
Molecular Weight 209.24 g/mol PubChem[4]
Physical Form SolidSigma-Aldrich[3]
InChI Key LYUSMRCJQLYGGS-UHFFFAOYSA-NSigma-Aldrich[3]

1.2 Hazard Analysis by Chemical Analogy

N-[2-(2-methoxyphenoxy)ethyl]acetamide is an aromatic amide. To build a conservative safety profile, we will consider hazards associated with similar structures.

  • Acetamide (CAS: 60-35-5): The parent amide structure is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "Possibly carcinogenic to humans."[5] Safety data sheets for acetamide also list it as a suspected carcinogen.[6]

  • 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 341930-71-0): This closely related chlorinated analog is classified with acute oral, dermal, and inhalation toxicity. It is also listed as a skin irritant and a cause of serious eye damage.[7]

  • General Amides: The amide functional group can cause skin and eye irritation.[8] Harmful by-products can also be generated during their synthesis and decomposition.[9]

Based on this analysis, it is prudent to handle N-[2-(2-methoxyphenoxy)ethyl]acetamide as if it possesses the following potential hazards until proven otherwise:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • Causes skin and serious eye irritation.

  • Suspected of causing cancer.

Section 2: The Hierarchy of Controls

Personal Protective Equipment is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective control measures. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glove Box Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) e.g., Gloves, Goggles, Lab Coat Administrative->PPE Least Effective Doffing_Sequence Start Fully Gowned Gloves 1. Remove Outer Gloves (if double-gloved) Start->Gloves Apron 2. Remove Apron (if worn) Gloves->Apron Coat 3. Remove Lab Coat Apron->Coat FaceShield 4. Remove Face Shield / Goggles Coat->FaceShield Respirator 5. Remove Respirator (if worn) FaceShield->Respirator InnerGloves 6. Remove Inner Gloves Respirator->InnerGloves Wash 7. Wash Hands Thoroughly InnerGloves->Wash

Caption: A logical sequence for removing PPE to minimize cross-contamination.

4.2 Disposal Plan

  • Solid Chemical Waste: All unused N-[2-(2-methoxyphenoxy)ethyl]acetamide and materials grossly contaminated with it must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste stream. Do not dispose of them in the regular trash. * Regulatory Compliance: Always adhere to your institution's specific waste disposal guidelines, which comply with local and national regulations. [6]Consult your Environmental Health and Safety (EHS) department for specific procedures.

By implementing this comprehensive PPE and handling strategy, researchers can confidently work with N-[2-(2-methoxyphenoxy)ethyl]acetamide while upholding the highest standards of laboratory safety.

References

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]

  • N-[2-(2-methoxyphenoxy)ethyl]acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-(2-(2-Methoxyphenoxy)ethyl)acetamide — Chemical Substance Information. NextSDS. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Office of Environmental Health and Safety. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (2023, April 20). UK - SDS Management Software. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara, Environmental Health and Safety. [Link]

  • 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide. NextSDS. [Link]

  • Safety Data Sheet for 2-Amino-N-ethylacetamide. (2025, March 24). Angene Chemical. [Link]

  • Safety Data Sheet for Acetamide. (2023, March 30). PENTA. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • A Mild and Efficient Procedure for the Conversion of Aromatic Carboxylic Esters to Secondary Amides. (2011, February). ResearchGate. [Link]

  • How to Understand Amides and Their Uses in Chemistry? (2026, January 7). Techeye. [Link]

  • Amides Preparation and Reactions Summary. (2020, February 27). Chemistry Steps. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of Huddersfield Repository. [Link]

Sources

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